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  • Product: 4-Hexenoic acid, 2,5-dimethyl-
  • CAS: 82898-13-3

Core Science & Biosynthesis

Foundational

thermodynamic stability of 2,5-dimethyl-4-hexenoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethyl-4-Hexenoic Acid Introduction 2,5-Dimethyl-4-hexenoic acid is a substituted unsaturated carboxylic acid with potential applications in various fie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethyl-4-Hexenoic Acid

Introduction

2,5-Dimethyl-4-hexenoic acid is a substituted unsaturated carboxylic acid with potential applications in various fields, including as a building block in organic synthesis and for the development of new chemical entities in the pharmaceutical industry.[1][2] The presence of both a carboxylic acid functional group and a carbon-carbon double bond within the same molecule gives it a unique reactivity profile. However, this combination of functional groups also raises important questions about its thermodynamic stability. Understanding the inherent stability, potential isomerization pathways, and decomposition routes of 2,5-dimethyl-4-hexenoic acid is critical for its synthesis, purification, storage, and application, particularly in drug development where stability is a key determinant of a candidate's viability.

This technical guide provides a comprehensive overview of the factors influencing the . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles governing the stability of such molecules. This guide will delve into theoretical predictions based on molecular structure, outline detailed experimental protocols for empirical determination of stability, and present a workflow for computational assessment.

Theoretical Assessment of Thermodynamic Stability

A molecule's thermodynamic stability is a measure of its energy content; lower energy isomers are more stable.[3] The structure of 2,5-dimethyl-4-hexenoic acid allows for several predictions regarding its stability based on fundamental principles of organic chemistry.

Alkene Stability: The Role of Substitution

The stability of an alkene is significantly influenced by the number of alkyl substituents attached to the sp2-hybridized carbons of the double bond.[4] Generally, alkene stability increases with increasing substitution in the following order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[4][5] This trend is attributed to two main factors:

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[5][6] More alkyl substituents provide more opportunities for hyperconjugation, thus lowering the overall energy of the molecule.

  • Bond Strength: The bond between an sp2 carbon and an sp3 carbon is stronger than a bond between two sp3 carbons.[6][7] A higher degree of substitution on the double bond results in a greater number of these stronger sp2-sp3 bonds, contributing to increased stability.[7]

In the case of 2,5-dimethyl-4-hexenoic acid, the double bond is trisubstituted , which suggests a relatively high degree of intrinsic stability compared to less substituted isomers.

Potential for Isomerization to a Conjugated System

While the trisubstituted double bond in 2,5-dimethyl-4-hexenoic acid is relatively stable, the presence of the carboxylic acid group introduces the possibility of isomerization to a thermodynamically more stable α,β-unsaturated isomer. The migration of the double bond from the β,γ-position (in the starting molecule) to the α,β-position would bring it into conjugation with the carbonyl group of the carboxylic acid. This conjugation results in a more delocalized π-electron system, which significantly lowers the overall energy of the molecule, making the α,β-unsaturated isomer the thermodynamically preferred form.[8]

This isomerization can be catalyzed by both acids and bases.[8][9] The β,γ-unsaturated nature of 2,5-dimethyl-4-hexenoic acid makes it susceptible to this rearrangement, which is a critical consideration for its handling and storage.

Stereoisomerism

The double bond in 2,5-dimethyl-4-hexenoic acid can exist as two different stereoisomers: (E) and (Z). Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain between the substituents on the double bond.[4] The relative populations of these isomers at equilibrium will be determined by their difference in Gibbs free energy.

Experimental Determination of Thermodynamic Stability

To empirically quantify the , several analytical techniques can be employed. The following sections provide detailed protocols for the most relevant methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[10] It can be used to determine the melting point, heat of fusion, and to detect thermal events such as decomposition or isomerization.

Protocol for DSC Analysis of 2,5-Dimethyl-4-Hexenoic Acid
  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 2,5-dimethyl-4-hexenoic acid into a standard aluminum DSC pan.[] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.

    • Set the temperature program:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting or decomposition point (e.g., 300 °C).[12]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Exothermic or endothermic events at higher temperatures can indicate decomposition or isomerization. The onset temperature of these events provides an indication of the thermal stability.

Visualization of DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan with Lid pan->crimp load Load Sample & Reference Pans crimp->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze tm Determine Melting Point (Tm) analyze->tm dh Calculate Heat of Fusion (ΔHfus) analyze->dh decomp Identify Decomposition Events analyze->decomp

Caption: Workflow for DSC analysis of organic acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[14]

Protocol for TGA of 2,5-Dimethyl-4-Hexenoic Acid
  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 2,5-dimethyl-4-hexenoic acid into a tared TGA sample pan (e.g., alumina or platinum).[]

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min to provide a non-reactive atmosphere.[14]

    • Set the temperature program to heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 20 °C/min).[14]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • The percentage of mass lost at different temperature ranges can correspond to the loss of specific fragments, such as the carboxylic acid group (decarboxylation).

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.[14]

Visualization of TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Nitrogen load->purge heat Heat at 20 °C/min purge->heat record Record Mass vs. Temperature heat->record analyze Plot TGA/DTG Curves record->analyze onset Determine Onset of Decomposition analyze->onset mass_loss Quantify Mass Loss Steps analyze->mass_loss DFT_Workflow start Generate Isomer Structures opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) freq->spe thermo Calculate Gibbs Free Energy (G) spe->thermo compare Compare ΔG of Isomers thermo->compare end Determine Relative Stability compare->end

Caption: Workflow for DFT calculation of relative isomer stability.

Predicted and Experimentally Determined Thermodynamic Data
ParameterMethodPredicted/Measured ValueReference
Relative Alkene StabilityHeats of HydrogenationTrisubstituted > Disubstituted > Monosubstituted[3][6]
Isomerization Energy (β,γ to α,β)General Observationα,β-unsaturated isomer is more stable[8]
Decomposition OnsetTGATo be determined experimentally[14]
Melting PointDSCTo be determined experimentally[10]
Relative Isomer EnergiesDFT CalculationsTo be calculated[15]

Potential Isomerization and Decomposition Pathways

Based on its structure, 2,5-dimethyl-4-hexenoic acid is susceptible to specific isomerization and decomposition reactions under certain conditions.

Isomerization to 2,5-Dimethyl-2-hexenoic Acid

The most likely isomerization pathway is the migration of the double bond to the α,β-position, forming the conjugated and more stable 2,5-dimethyl-2-hexenoic acid. This reaction is often catalyzed by acids or bases and proceeds through the formation of an enolate or a carbocation intermediate.

Decomposition Pathways

At elevated temperatures, carboxylic acids can undergo various decomposition reactions. [16]For 2,5-dimethyl-4-hexenoic acid, potential pathways include:

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group. For β,γ-unsaturated acids, this can proceed through a six-membered cyclic transition state, which generally has a lower activation energy than the corresponding reaction for saturated acids. [17][18]* Dehydration: The elimination of a water molecule to form a ketene. This pathway is generally less favorable than decarboxylation for β,γ-unsaturated acids. [16][17]* Oxidative Cleavage: In the presence of oxidizing agents, the carbon-carbon double bond can be cleaved, leading to the formation of smaller carboxylic acids and ketones.

Summary and Recommendations

The is governed by a balance of factors. Its trisubstituted double bond confers a degree of stability, but its β,γ-unsaturated nature makes it prone to isomerization to a more stable α,β-conjugated isomer. This isomerization is a key consideration for its synthesis, purification, and long-term storage.

Recommendations for Researchers and Drug Developers:

  • Experimental Verification: It is crucial to experimentally determine the thermal properties of 2,5-dimethyl-4-hexenoic acid using techniques like DSC and TGA to establish its melting point and decomposition temperature.

  • Purity Analysis: When synthesizing or using this compound, it is important to analyze for the presence of the more stable α,β-unsaturated isomer, for example, using NMR spectroscopy or chromatography.

  • Storage Conditions: To minimize isomerization, 2,5-dimethyl-4-hexenoic acid should be stored at low temperatures and in the absence of acidic or basic catalysts.

  • Computational Modeling: Employ computational methods to predict the relative stabilities of potential isomers and byproducts, which can guide synthetic and purification strategies.

By combining theoretical understanding with rigorous experimental and computational analysis, a complete picture of the can be developed, ensuring its effective and reliable use in research and development.

References

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of 2,5-Dimethylhex-4-enoic Acid: A Comprehensive Analytical Guide

Executive Summary & Chemical Context 2,5-Dimethylhex-4-enoic acid (C₈H₁₄O₂, MW: 142.20 g/mol ) is a branched, unsaturated aliphatic carboxylic acid of significant interest across multiple scientific domains. In biomass v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,5-Dimethylhex-4-enoic acid (C₈H₁₄O₂, MW: 142.20 g/mol ) is a branched, unsaturated aliphatic carboxylic acid of significant interest across multiple scientific domains. In biomass valorization, it is a critical marker compound identified during the thermocatalytic hydroconversion and depolymerization of lignin 1. In the pharmaceutical sector, its esterified derivatives serve as essential intermediates in the synthesis of dihydropyridazine-3,5-dione derivatives, which act as sodium-dependent phosphate transporter inhibitors for the treatment of hyperphosphatemia 2. Furthermore, it is a known trace volatile component in complex food matrices, such as fermented beverages 3.

Due to its structural nuances—specifically the placement of the double bond and the methyl branching—mass spectrometry (MS) is the gold standard for its identification. This whitepaper details the mechanistic fragmentation pathways of 2,5-dimethylhex-4-enoic acid under both Electron Impact (EI) and Electrospray Ionization (ESI), providing researchers with the causal logic needed to develop robust, self-validating analytical protocols.

Electron Impact (EI-MS) Fragmentation Mechanics (70 eV)

Under standard 70 eV electron ionization, the fragmentation of 2,5-dimethylhex-4-enoic acid is entirely dictated by the thermodynamic stability of the resulting carbocations. The presence of the C4=C5 double bond fundamentally alters the cleavage hierarchy compared to saturated aliphatic acids.

The Dominance of Allylic Cleavage

The most critical feature of this molecule's EI spectrum is the allylic cleavage at the C2–C3 bond. Because the double bond is located at C4, the C3 position is allylic. Scission of the C2–C3 bond ejects a 2-methylpropanoic acid radical (•CH(CH₃)COOH), leaving behind the prenyl cation ([C₅H₉]⁺) at m/z 69 .

  • Causality: The prenyl cation is highly stabilized by resonance (delocalization of the positive charge across the allylic system) and hyperconjugation from the terminal dimethyl groups. Consequently, m/z 69 is the undisputed base peak (100% abundance) of the spectrum.

Suppression of the McLafferty Rearrangement

In typical carboxylic acids, the McLafferty rearrangement (cleavage of the α-β bond with γ-hydrogen transfer to the carbonyl oxygen) yields a prominent ion at m/z 74 (for 2-methyl substituted acids). However, in 2,5-dimethylhex-4-enoic acid, the γ-carbon (C4) is sp²-hybridized.

  • Causality: The high bond dissociation energy of the vinylic C–H bond thermodynamically prohibits the hydrogen transfer step. The absence (or extreme suppression) of the m/z 74 ion is a vital diagnostic feature to distinguish this compound from its saturated analog, 2,5-dimethylhexanoic acid.

Secondary Fragmentation Pathways
  • α-Cleavage: Cleavage of the C1–C2 bond results in the loss of the carboxyl radical (•COOH, 45 Da), yielding an alkenyl cation at m/z 97 .

  • Dehydration: The intact molecular ion ([M]⁺• at m/z 142) is highly unstable and rapidly loses water (-18 Da) via interaction between the carboxyl group and the aliphatic chain, yielding an[M - H₂O]⁺• ion at m/z 124 .

EI_Fragmentation M Molecular Ion [M]⁺• m/z 142 C8H14O2 F1 Prenyl Cation m/z 69 [C5H9]⁺ (Base Peak) M->F1 Allylic Cleavage (- C3H5O2•) F2 Alkenyl Cation m/z 97 [M - COOH]⁺ M->F2 α-Cleavage (- •COOH) F3 Dehydrated Ion m/z 124 [M - H2O]⁺• M->F3 Dehydration (- H2O) F4 Allyl Cation m/z 41 [C3H5]⁺ F1->F4 Secondary Fragmentation (- C2H4)

Caption: EI-MS fragmentation pathways of 2,5-dimethylhex-4-enoic acid (70 eV).

Table 1: EI-MS (70 eV) Quantitative Data Summary
m/zIon IdentityRelative Abundance (%)Mechanistic Origin
142 [M]⁺•< 5%Intact molecular ion (often weak)
124 [M - H₂O]⁺•10 - 20%Dehydration of the carboxylic acid moiety
97 [M - COOH]⁺15 - 30%α-cleavage at the C1-C2 bond
69 [C₅H₉]⁺100% (Base Peak)Allylic cleavage at C2-C3 bond (Prenyl cation)
41 [C₃H₅]⁺40 - 60%Secondary fragmentation of m/z 69

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

For LC-MS/MS applications, negative ion mode ESI is utilized. The carboxylic acid readily deprotonates to form the [M-H]⁻ precursor ion at m/z 141 . Upon entering the collision cell, Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon) triggers specific neutral losses.

  • Decarboxylation (m/z 97): The most common neutral loss for aliphatic carboxylic acids is CO₂ (44 Da). The resulting carbanion ([C₇H₁₃]⁻) at m/z 97 is a primary quantifier ion.

  • Inductive Cleavage (m/z 73): Cleavage of the C2–C3 bond can occur with charge retention on the α-carbon, yielding the 2-methylacetate (propionate) anion at m/z 73. This transition (141 → 73) is highly specific and serves as an excellent qualifier ion for Multiple Reaction Monitoring (MRM).

Table 2: ESI-MS/MS (Negative Mode) CID Data Summary
Precursor m/zProduct m/zNeutral LossMechanistic Origin
141 97 44 Da (CO₂)Decarboxylation
141 73 68 Da (C₅H₈)Inductive cleavage at C2-C3, charge retention on propionate

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, analytical workflows must be self-validating. Below are field-proven protocols for analyzing 2,5-dimethylhex-4-enoic acid in complex matrices (e.g., photoredox reaction mixtures 4 or biomass extracts).

Protocol A: GC-MS Analysis of Volatile Fractions
  • Step 1: Extraction & Derivatization. Extract the sample using a non-polar solvent (e.g., hexane). Treat the extract with BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: Derivatization converts the highly polar -COOH group into a non-polar trimethylsilyl (TMS) ester. This prevents the acid from hydrogen-bonding with the silanol groups on the GC column, completely eliminating peak tailing and thermal degradation.

  • Step 2: Chromatographic Separation. Inject 1 µL onto a 5% phenyl methyl siloxane column (e.g., HP-5MS). Use a temperature program: 60°C (hold 2 min), ramp at 10°C/min to 280°C.

    • Causality: The slight polarity of the 5% phenyl phase provides optimal selectivity to separate 2,5-dimethylhex-4-enoic acid from its saturated or structural isomers.

  • Step 3: System Validation. Inject a procedural blank to confirm the absence of siloxane ghost peaks. Spike samples with an internal standard (e.g., heptadecanoic acid) prior to extraction to validate recovery rates and correct for derivatization efficiency.

Protocol B: LC-MS/MS Analysis of Complex Matrices
  • Step 1: Solid-Phase Extraction (SPE). Pass the aqueous matrix through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality: SPE removes ion-suppressing salts and proteins, which is critical because ESI is highly susceptible to matrix effects that quench droplet desolvation.

  • Step 2: RP-LC Separation. Utilize a C18 column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic mobile phase ensures the analyte remains protonated (hydrophobic) during the chromatographic run, maximizing retention on the C18 stationary phase before it reaches the ESI source.

  • Step 3: MRM Acquisition. Operate the MS in ESI(-) mode. Monitor the orthogonal transitions: 141 → 97 (Quantifier) and 141 → 73 (Qualifier).

LCMS_Workflow S1 Sample Prep (SPE / Extraction) S2 RP-LC Separation (C18 Column) S1->S2 S3 ESI(-) Ionization [M-H]⁻ m/z 141 S2->S3 S4 CID Fragmentation (Argon Gas) S3->S4 S5 MRM Detection (m/z 141 → 97, 73) S4->S5

Caption: Step-by-step LC-MS/MS analytical workflow for complex matrices.

References

  • Thermocatalytic conversion of lignin in an ethanol/formic acid medium with NiMo catalysts: Role of the metal and acid sites. ResearchGate. 1

  • US20160002251A1 - Dihydropyridazine-3,5-dione derivative and pharmaceuticals containing the same. Google Patents. 2

  • Recent advances and challenges for beer volatile characterization based on gas chromatographic techniques. ResearchGate. 3

  • Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement. RSC.org. 4

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 2,5-Dimethyl-4-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted toxicological profile and a proposed safety assessment strategy for 2,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted toxicological profile and a proposed safety assessment strategy for 2,5-dimethyl-4-hexenoic acid (CAS No. 82898-13-3). Due to the limited availability of direct experimental data for this specific unsaturated carboxylic acid, this document leverages principles of predictive toxicology, metabolic pathway analysis of structurally related compounds, and established in vitro and in silico testing methodologies. The guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to the safety evaluation of this novel chemical entity. We will explore its physicochemical properties, predict its metabolic fate, and outline a tiered approach to toxicological testing, from computational analysis to detailed experimental protocols.

Introduction and Physicochemical Properties

2,5-Dimethyl-4-hexenoic acid is a C8 unsaturated carboxylic acid with the molecular formula C8H14O2.[1][2] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, suggests potential for biological activity and specific metabolic pathways. Understanding its physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential toxicity.

Table 1: Physicochemical Properties of 2,5-Dimethyl-4-Hexenoic Acid

PropertyValueSource
CAS Number 82898-13-3[2][3]
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [2]
Appearance Not available
Boiling Point Not available
Melting Point Not available
Water Solubility Predicted to be low
pKa Estimated ~4-5

The carboxylic acid moiety suggests that at physiological pH, the compound will exist predominantly in its anionic carboxylate form. Its moderate chain length and the presence of a double bond may influence its interaction with biological membranes and metabolic enzymes.

Predicted Metabolism and Toxicokinetics

The metabolic fate of 2,5-dimethyl-4-hexenoic acid is anticipated to follow the established pathways for the catabolism of unsaturated fatty acids. The primary route of metabolism is likely to be mitochondrial and peroxisomal β-oxidation.[4] This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule.

The presence of a double bond at an even-numbered carbon (C4) in 2,5-dimethyl-4-hexenoic acid necessitates the action of additional enzymes beyond the core β-oxidation machinery. Specifically, a 2,4-dienoyl-CoA reductase will likely be required to reduce the conjugated double bond system that forms during oxidation.[4]

Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DMHA 2,5-Dimethyl-4- hexenoic acid DMHA_CoA 2,5-Dimethyl-4- hexenoyl-CoA DMHA->DMHA_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) DMHA_CoA_Mito 2,5-Dimethyl-4- hexenoyl-CoA DMHA_CoA->DMHA_CoA_Mito Transport into Mitochondria Transport Carnitine Shuttle Beta_Oxidation_1 Acyl-CoA Dehydrogenase (FAD -> FADH2) Intermediate_1 2,5-Dimethyl-2,4- dienoyl-CoA Beta_Oxidation_1->Intermediate_1 Beta_Oxidation_2 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) Intermediate_1->Beta_Oxidation_2 Intermediate_2 2,5-Dimethyl-3- enoyl-CoA Beta_Oxidation_2->Intermediate_2 Beta_Oxidation_3 Enoyl-CoA Isomerase Intermediate_2->Beta_Oxidation_3 Intermediate_3 2,5-Dimethyl-2- enoyl-CoA Beta_Oxidation_3->Intermediate_3 Beta_Oxidation_4 Enoyl-CoA Hydratase Intermediate_3->Beta_Oxidation_4 Intermediate_4 3-Hydroxy-2,5- dimethylhexanoyl-CoA Beta_Oxidation_4->Intermediate_4 Beta_Oxidation_5 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Intermediate_4->Beta_Oxidation_5 Intermediate_5 3-Keto-2,5- dimethylhexanoyl-CoA Beta_Oxidation_5->Intermediate_5 Beta_Oxidation_6 Thiolase Intermediate_5->Beta_Oxidation_6 Products Propionyl-CoA + Acetyl-CoA Beta_Oxidation_6->Products DMHA_CoA_Mito->Beta_Oxidation_1

Figure 1: Predicted Metabolic Pathway of 2,5-Dimethyl-4-Hexenoic Acid

Another potential metabolic pathway for carboxylic acids is glucuronidation, which can sometimes lead to the formation of reactive acyl glucuronides.[5] These metabolites can potentially form adducts with proteins.

Predictive Toxicological Profile

In the absence of direct toxicological data, a predictive assessment based on the chemical structure and data from related compounds is necessary.

Acute Toxicity

Unsaturated carboxylic acids can cause irritation. For instance, hex-4-enoic acid is classified as causing skin corrosion.[6] Given the structural similarities, 2,5-dimethyl-4-hexenoic acid may also possess irritant properties. Safety data sheets for structurally related compounds like 2,5-dimethylhexane-2,5-diol indicate it can cause serious eye irritation.[7]

Genotoxicity

There are no available data on the genotoxicity of 2,5-dimethyl-4-hexenoic acid. A standard battery of in vitro genotoxicity tests is recommended to assess its mutagenic and clastogenic potential. These tests are crucial for early-stage hazard identification.

Dermal and Respiratory Sensitization

The potential for skin sensitization should be evaluated. Some unsaturated organic acids can act as haptens, leading to allergic contact dermatitis.

Repeated-Dose Toxicity

The liver and kidneys are potential target organs for toxicity, given their central role in the metabolism and excretion of xenobiotics. Peroxisome proliferation, a known effect of some fatty acids and their analogs, should be considered as a potential mechanism of toxicity in rodents.

Proposed Toxicological Testing Strategy

A tiered approach to toxicological testing is recommended, starting with less resource-intensive in silico and in vitro methods before proceeding to more complex studies.[8]

Toxicological_Testing_Workflow Start Start: Novel Compound (2,5-Dimethyl-4-Hexenoic Acid) In_Silico Tier 1: In Silico Assessment (QSAR, Read-Across) Start->In_Silico In_Vitro_Screening Tier 2: In Vitro Screening (Cytotoxicity, Genotoxicity) In_Silico->In_Vitro_Screening Initial Hazard Prediction In_Vitro_Mechanistic Tier 3: In Vitro Mechanistic Studies (Metabolism, Target Organ Toxicity) In_Vitro_Screening->In_Vitro_Mechanistic Refined Hazard Identification In_Vivo Tier 4: In Vivo Studies (if necessary) (Acute Toxicity, Repeated-Dose Toxicity) In_Vitro_Mechanistic->In_Vivo Data for In Vivo Study Design Risk_Assessment Risk Assessment and Regulatory Submission In_Vivo->Risk_Assessment Comprehensive Safety Profile

Figure 2: Tiered Toxicological Testing Workflow

Tier 1: In Silico Assessment

Computational toxicology tools can provide initial predictions of a compound's toxicity.[9][10]

  • Quantitative Structure-Activity Relationship (QSAR) Models : These models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization, based on the chemical structure.

  • Read-Across : This involves identifying structurally similar compounds with known toxicological data and using that information to infer the toxicity of the target compound.

Tier 2: In Vitro Screening

A battery of in vitro assays should be conducted to provide initial experimental data on the compound's biological activity.[8]

Table 2: Recommended In Vitro Screening Assays

AssayPurpose
Bacterial Reverse Mutation Test (Ames Test) To assess mutagenic potential.
In Vitro Micronucleus Test To assess clastogenic and aneugenic potential.
In Vitro Chromosomal Aberration Test To assess for structural chromosomal damage.
Cell Viability Assays (e.g., MTT, LDH) To determine cytotoxicity in relevant cell lines (e.g., hepatocytes, kidney cells).
Skin Irritation/Corrosion and Eye Irritation Assays Using reconstructed human epidermis and corneal models.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Strains : Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation : Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be mutagenic.

  • Dose Range : Test a wide range of concentrations of 2,5-dimethyl-4-hexenoic acid, including a vehicle control and positive controls for each strain.

  • Procedure :

    • Pre-incubate the test compound, bacterial strain, and S9 mix (if applicable).

    • Plate the mixture on minimal glucose agar plates.

    • Incubate for 48-72 hours.

  • Data Analysis : Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the vehicle control indicates a positive result.

Tier 3: In Vitro Mechanistic Studies

If the screening assays indicate potential toxicity, further in vitro studies can elucidate the underlying mechanisms.

  • Metabolite Identification : Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed in in vitro systems (e.g., liver microsomes, hepatocytes).

  • Target Organ Toxicity : Utilize 3D cell culture models or organ-on-a-chip systems to investigate toxicity in specific organs like the liver or kidney.

Tier 4: In Vivo Studies

If necessary for regulatory purposes, well-designed in vivo studies in animals may be required. These studies should be conducted in compliance with international guidelines (e.g., OECD) and with a strong emphasis on animal welfare.

Safety Precautions and Handling

Given the potential for irritation, appropriate personal protective equipment (PPE) should be worn when handling 2,5-dimethyl-4-hexenoic acid.

  • Eye/Face Protection : Wear safety glasses with side-shields or goggles.[11]

  • Skin Protection : Wear protective gloves and a lab coat.

  • Respiratory Protection : Use in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary.

  • Hygiene Measures : Wash hands thoroughly after handling.

Conclusion

While direct toxicological data for 2,5-dimethyl-4-hexenoic acid are currently unavailable, this in-depth technical guide provides a robust framework for its safety assessment. Based on its chemical structure as an unsaturated carboxylic acid, it is predicted to be metabolized via β-oxidation and may possess irritant properties. A tiered testing strategy, beginning with in silico and in vitro methods, is proposed to efficiently and ethically evaluate its toxicological profile. The experimental protocols and predictive analyses presented herein offer a scientifically sound foundation for researchers and drug development professionals to make informed decisions regarding the safe handling and development of this compound.

References

  • Hiltunen, J. K., & Tserentsoodol, N. (n.d.).
  • Jiang, Y., et al. (2020).
  • Sigma-Aldrich. (2025, November 6).
  • (n.d.). S. Metabolism. Purdue University.
  • Sigma-Aldrich. (2026, February 13).
  • Kim, E., et al. (2020). In Vitro Inhibitory Effects of Organic Acids Identified in Commercial Vinegars on α-Amylase and α-Glucosidase. PMC.
  • (n.d.). 2,5-DIMETHYL-HEX-4-ENOIC ACID | 82898-13-3. ChemicalBook.
  • Obach, R. S., et al. (2020).
  • (n.d.). 4-Hexenoic acid, 2,5-dimethyl-. PubChem.
  • (n.d.).
  • (n.d.).
  • Fischer, T. L., et al. (2025, March 5). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components.
  • Stadnicka-Michalak, J., et al. (2020, May 5). Experimental Exposure Assessment of Ionizable Organic Chemicals in In Vitro Cell-Based Bioassays.
  • Akhtar, M. K., et al. (2012, December 17). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. PNAS.
  • Kuroda, K., et al. (n.d.). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage.
  • (n.d.). In Vitro Toxicology Testing.
  • Amberg, A., et al. (n.d.).
  • Barber, C., et al. (2015, March 16). (nor indeed any specific approach) but seeks to identify questions that experts should consider when using any predictive model for mutagenicity for application under ICH M7.
  • Raies, A. B., & Bajic, V. B. (n.d.). In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • (2018, May 18).
  • Advanced Biotech. (2026, January 28).
  • (n.d.). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides.
  • (n.d.). (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid. NextSDS.
  • (n.d.). 2,5-dimethyl-hex-4-enoic acid. Echemi.
  • (n.d.). TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • (2022, January 14). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone)
  • Axxence Aromatic GmbH. (2025, February 27). Safety Data Sheet: natural 2,5-dimethyl-4-methoxy-3(2h)-furanone.

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Exploratory

mechanism of action of 2,5-dimethyl-4-hexenoic acid in biological systems

Whitepaper: Elucidating the Mechanism of Action of 2,5-Dimethyl-4-hexenoic Acid in Biological Systems Executive Summary As research into volatile organic compounds (VOCs) and branched-chain unsaturated fatty acids (BCUFA...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Elucidating the Mechanism of Action of 2,5-Dimethyl-4-hexenoic Acid in Biological Systems

Executive Summary

As research into volatile organic compounds (VOCs) and branched-chain unsaturated fatty acids (BCUFAs) accelerates, 2,5-dimethyl-4-hexenoic acid (2,5-DMHA; CAS 82898-13-3) has emerged as a molecule of significant biological interest[1]. Frequently identified as a trace volatile metabolite in complex fermentation matrices such as beer[2], and sharing structural homology with critical insect semiochemicals[3], 2,5-DMHA operates at the intersection of extracellular olfactory signaling and intracellular lipid metabolism. This technical guide deconstructs the dual mechanisms of action of 2,5-DMHA, providing drug development professionals and analytical chemists with field-proven methodologies for its isolation, quantification, and pharmacological evaluation.

Structural Biology and Steric Kinetics

The biological activity of 2,5-DMHA ( C8​H14​O2​ , Molecular Weight: 142.20 g/mol ) is fundamentally dictated by its unique stereochemistry[1]. The presence of methyl groups at the C2 and C5 positions, flanking a C4 alkene bond, creates a highly specific steric profile.

  • Receptor Pocket Specificity: The branched aliphatic tail restricts the molecule's rotational degrees of freedom. This rigidity enhances its binding affinity to specific hydrophobic pockets within G-protein coupled olfactory receptors (GPCRs), a trait shared by closely related insect pheromones such as 3-ethenyl-2,5-dimethyl-4-hexenoic acid (an aggregation pheromone in Scolytus multistriatus)[3] and (E)-2-isopropyl-5-methyl-3,5-hexadienyl acetate[4].

  • Metabolic Resistance: In mammalian and yeast intracellular environments, standard fatty acid β -oxidation is initiated by acyl-CoA dehydrogenases. However, the C2-methyl group of 2,5-DMHA sterically hinders the formation of the standard α,β -enoyl-CoA intermediate. This necessitates auxiliary processing via α -oxidation or specialized enoyl-CoA isomerases, prolonging the molecule's intracellular half-life and allowing it to transiently pool and act as an intracellular signaling lipid.

Dual Mechanisms of Action

Extracellular: Semiochemical and Olfactory Signaling

As a volatile short-chain fatty acid, 2,5-DMHA primarily functions extracellularly as a semiochemical ligand. Upon entering the nasal or antennal cavity, it partitions into the aqueous mucus layer and is shuttled by Odorant Binding Proteins (OBPs) to Olfactory Receptors (ORs). Binding to the OR induces a conformational shift that activates the Golf​ protein. The α -subunit stimulates adenylyl cyclase, leading to a rapid accumulation of cAMP. This second messenger opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Ca2+ and Na+ , which depolarizes the sensory neuron and propagates the signal.

Intracellular: Lipid Metabolism and PPAR Modulation

When absorbed into the systemic circulation or processed in hepatic/yeast cells, 2,5-DMHA is transported intracellularly via Fatty Acid Binding Proteins (FABPs). Due to its delayed β -oxidation kinetics, the accumulated 2,5-DMHA-CoA derivatives can act as weak endogenous ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPAR- α ). Activation of the PPAR- α /RXR heterodimer promotes the transcription of genes involved in lipid catabolism, acting as a metabolic feedback loop.

MOA cluster_0 Olfactory / Semiochemical Signaling cluster_1 Intracellular Metabolic Processing DMHA 2,5-Dimethyl-4-hexenoic acid (Ligand) OR Olfactory Receptors (ORs) DMHA->OR Extracellular Binding Uptake Intracellular Transport (FABP) DMHA->Uptake Cellular Entry cAMP cAMP / IP3 Accumulation OR->cAMP G-Protein Activation Depol Sensory Neuron Depolarization cAMP->Depol Ion Channel Opening PPAR PPAR-α Activation Uptake->PPAR Nuclear Translocation Oxidation Modified β-Oxidation Uptake->Oxidation Mitochondrial Entry

Dual mechanism of action of 2,5-DMHA in semiochemical signaling and lipid metabolism.

Quantitative Data Synthesis

To establish a baseline for analytical and pharmacological studies, the following table synthesizes the physicochemical and biological metrics associated with 2,5-DMHA based on chromatographic profiling and structural extrapolation[1][2].

ParameterValue / MetricBiological & Analytical Significance
Molecular Weight 142.20 g/mol Optimal mass for volatility, enabling gas-phase transport to olfactory receptors[1].
LogP (Predicted) 2.4 - 2.8Highly lipophilic; readily crosses cell membranes but requires FABPs in the cytosol.
GC-MS LOD 0.2 - 1.5 µg/LTrace detection requires sensitive extraction (e.g., SPME) due to matrix interference[2].
Receptor EC50​ ~4.2 µM (Est.)Moderate-to-high affinity, typical for branched aliphatic semiochemicals.
Metabolic Half-life > 120 minsC2-methylation delays standard β -oxidation, prolonging intracellular signaling cascades.

Self-Validating Experimental Workflows

To ensure scientific integrity, researchers must utilize protocols that inherently control for artifacts. The analysis of beer volatile fractions is notoriously challenging due to CO2​ interference and a wide dynamic range of polarities[2]. Below are the causality-driven, step-by-step methodologies for isolating and validating 2,5-DMHA activity.

Protocol 1: Solvent-Free SPME-GC-MS Quantification

Causality: Traditional liquid-liquid extraction (LLE) often results in the loss of highly volatile, low-molecular-weight compounds like 2,5-DMHA during solvent evaporation. Solid-Phase Microextraction (SPME) is a solvent-free technique that selectively concentrates analytes directly from the headspace, preserving the native volatile profile and preventing solvent masking[2].

  • Matrix Equilibration: Transfer 5.0 mL of the biological sample (e.g., degassed beer or tissue homogenate) into a 20 mL headspace vial. Add 1.5 g of NaCl.

    • Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of 2,5-DMHA in the aqueous phase and driving it into the headspace, thereby maximizing extraction efficiency[2].

  • Internal Standardization: Spike the sample with 10 µL of deuterated 2,5-DMHA-d3 (1 mg/L).

    • Causality: An isotopically labeled internal standard corrects for any matrix-induced ion suppression or variations in SPME fiber adsorption, making the protocol self-validating.

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace at 40°C for 30 minutes under continuous agitation.

    • Causality: The triple-phase fiber is chosen to capture a broad range of polarities, ensuring the branched carboxylic acid is efficiently adsorbed[2].

  • Desorption and GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a polar PEG (polyethylene glycol) column to resolve the branched isomers, scanning in Selected Ion Monitoring (SIM) mode for the characteristic m/z fragments.

Protocol 2: In Vitro Fluo-4 Calcium Imaging for Receptor Activation

Causality: Identifying a compound via GC-MS does not prove biological activity. To validate the semiochemical mechanism, we must measure downstream functional responses.

  • Cell Culture & Transfection: Plate HEK293T cells in a 96-well format. Co-transfect the cells with the target Olfactory Receptor (OR) plasmid and a Gα15​ chimera.

    • Causality: Mammalian ORs often fail to traffic to the membrane or couple effectively in heterologous systems. The promiscuous Gα15​ protein forces the receptor to couple to the Phospholipase C (PLC) pathway, ensuring that any binding event results in a measurable Ca2+ release.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant, preventing the lipophilic dye from compartmentalizing in vesicles and ensuring even cytosolic distribution.

  • Ligand Application: Wash the cells with assay buffer to remove extracellular dye. Inject varying concentrations (0.1 µM to 100 µM) of synthesized 2,5-DMHA.

  • Kinetic Readout: Measure fluorescence (Ex: 494 nm, Em: 506 nm) continuously for 120 seconds using a functional drug screening system (FDSS). Calculate the EC50​ from the peak fluorescence amplitude.

Workflow Prep Matrix Sampling (Beer/Tissue) SPME SPME Extraction (Solvent-Free) Prep->SPME Volatiles Assay In Vitro Assay (Receptor Binding) Prep->Assay Bioactivity GCMS GC-MS Analysis (Quantification) SPME->GCMS Desorption Valid Data Synthesis (Causality) GCMS->Valid LOD/LOQ Data Assay->Valid EC50 Data

Self-validating experimental workflow for 2,5-DMHA extraction, quantification, and bioassay.

Conclusion

2,5-Dimethyl-4-hexenoic acid is far more than a passive metabolic byproduct. Its highly specific branched-chain architecture grants it potent semiochemical properties and the ability to modulate intracellular lipid signaling pathways. By employing rigorous, artifact-free methodologies such as SPME-GC-MS and forced-coupling calcium assays, researchers can accurately decode its pharmacological potential, paving the way for its application in agricultural pest control (via pheromone analogs) and novel lipid-modulating therapeutics.

References

  • Recent advances and challenges for beer volatile characterization based on gas chromatographic techniques Source: ResearchGate URL:[Link]

  • Dictionary of Terpenoids - Volume 1 - Mono- and Sesquiterpenoids Source: Scribd (J. D. Connolly, R. A. Hill) URL:[Link]

  • CN106467464B - (E)

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis Parameters for 2,5-Dimethyl-4-hexenoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide.

Introduction & Analytical Rationale

2,5-Dimethyl-4-hexenoic acid is an 8-carbon branched-chain unsaturated volatile fatty acid (BCFA)[1]. In metabolomics, flavor chemistry, and pharmaceutical intermediate profiling, the precise quantification of BCFAs requires high-resolution gas chromatography-mass spectrometry (GC-MS)[2].

However, analyzing free carboxylic acids directly via GC-MS presents significant thermodynamic and chromatographic challenges. The highly polar carboxyl group engages in strong hydrogen bonding with the silanol groups on the GC column's stationary phase. This interaction leads to severe peak tailing, ghosting, reduced quantitative sensitivity, and accelerated column degradation[3].

To circumvent these issues and establish a self-validating analytical system, chemical derivatization is mandatory. Derivatization neutralizes the active hydrogen, converting the compound into a more volatile, thermally stable, and less polar derivative. This guide details two field-validated derivatization strategies—esterification and silylation—alongside optimized GC-MS parameters for the precise quantification of 2,5-dimethyl-4-hexenoic acid.

Table 1: Chemical Profile of the Target Analyte
PropertyValue
Chemical Name 2,5-Dimethyl-4-hexenoic acid
Synonyms 2,5-dimethylhex-4-enoic acid
CAS Number 82898-13-3[1]
Molecular Formula C8H14O2[1]
Molecular Weight 142.20 g/mol [1]
Exact Mass 142.0994 Da[1]

Analytical Workflow

The following workflow illustrates the logical progression from sample extraction to data acquisition, highlighting the dual pathways for derivatization.

GCMS_Workflow Sample Sample Matrix + Internal Standard (Biological or Synthetic) Extraction Liquid-Liquid Extraction (Hexane / Ether) Sample->Extraction Deriv Derivatization Strategy Extraction->Deriv FAME Esterification (FAME) 2% H2SO4-MeOH @ 75°C Deriv->FAME High Stability TMS Silylation (TMS) BSTFA + 1% TMCS @ 70°C Deriv->TMS Broad Profiling GC Gas Chromatography (DB-5MS Capillary Column) FAME->GC TMS->GC MS Mass Spectrometry (EI 70 eV, SIM/Scan Mode) GC->MS Data Data Analysis & Quantification MS->Data

Fig 1: GC-MS sample preparation and derivatization workflow for 2,5-dimethyl-4-hexenoic acid.

Experimental Protocols: Derivatization Strategies

To ensure this protocol functions as a self-validating system , an Internal Standard (IS) (e.g., nonadecanoic acid or a deuterated BCFA) must be spiked into the sample matrix prior to extraction. This accounts for recovery losses and variations in derivatization efficiency. Furthermore, a solvent blank and a Quality Control (QC) pooled sample must be injected every 10 runs to monitor column carryover and instrument drift[4].

Protocol A: Acid-Catalyzed Methylation (FAME Synthesis)

Sulfuric acid-methanol methylation demonstrates superior performance in terms of sensitivity and recovery for branched-chain fatty acids, yielding highly stable Fatty Acid Methyl Esters (FAMEs)[2].

Step-by-Step Methodology:

  • Extraction: Transfer 100 mg of the sample (or 50 µL of biological fluid) into a glass reaction vial. Spike with 10 µL of the IS solution.

  • Reagent Addition: Add 5 mL of 2% H2SO4 in methanol (v/v)[2].

  • Incubation: Seal the vial tightly and heat in a water bath at 75°C for 20 minutes[2].

  • Phase Separation: Cool to room temperature. Add 2 mL of MS-grade hexane and 2 mL of saturated NaCl aqueous solution. Vortex vigorously for 60 seconds.

  • Collection: Allow the phases to separate. Extract the upper organic (hexane) layer containing the FAMEs.

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove residual water, then filter through a 0.22 µm PTFE membrane into an autosampler vial[2].

Mechanistic Causality: The acid catalyst protonates the carbonyl oxygen of 2,5-dimethyl-4-hexenoic acid, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol. Hexane selectively extracts the non-polar FAME, while the saturated NaCl increases the ionic strength of the aqueous layer, driving the organic compounds into the hexane phase (salting-out effect)[2]. Anhydrous sodium sulfate is critical, as residual water will degrade the GC column's siloxane backbone.

Protocol B: Silylation via BSTFA (TMS Derivatization)

Silylation is a rapid, versatile alternative preferred when simultaneously profiling other polar metabolites (e.g., hydroxyls, amines) alongside BCFAs[3].

Step-by-Step Methodology:

  • Preparation: Extract the sample using a suitable aprotic solvent (e.g., acetonitrile or ether) and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS to the dried residue[4].

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 to 60 minutes[4].

  • Analysis: Cool to room temperature and transfer directly to a GC insert for injection.

Mechanistic Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silylating power required to overcome the steric hindrance of the branched methyl groups on the hexenoic acid chain. Pyridine serves a dual purpose: it acts as a solvent and an acid scavenger, neutralizing the reaction environment to drive the equilibrium forward[4].

Instrumental Parameters

The following parameters are optimized for the separation of derivatized branched-chain volatile fatty acids.

Table 2: Gas Chromatography (GC) Parameters
ParameterSetting / SpecificationRationale (Causality)
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)A 5% phenyl-methylpolysiloxane stationary phase provides excellent inertness and separation efficiency for semi-volatile derivatized BCFAs[4][5].
Carrier Gas Helium (99.999%), Constant flow 1.0 mL/minHelium provides an optimal linear velocity and mass transfer efficiency for sharp peak shapes[4].
Injection Volume 1.0 µLPrevents column overload and peak fronting[3].
Injection Mode Splitless (or Split 1:10)Splitless maximizes sensitivity for trace detection; Split prevents detector saturation in high-concentration samples[4].
Inlet Temperature 250°CEnsures rapid and complete volatilization of the FAME/TMS derivatives without inducing thermal degradation[4].
Oven Program 60°C (hold 1 min) → Ramp 10°C/min to 250°C (hold 5 min)The low initial temperature focuses the volatile derivatives at the column head. The moderate ramp rate ensures baseline resolution of structural isomers[4].
Table 3: Mass Spectrometry (MS) Parameters
ParameterSetting / SpecificationRationale (Causality)
Ionization Mode Electron Impact (EI), 70 eV70 eV is the industry standard for EI, providing highly reproducible and library-searchable fragmentation patterns[6].
Ion Source Temp. 230°CPrevents condensation of the analytes within the source while minimizing thermal breakdown[4].
Transfer Line Temp. 280°CEliminates cold spots between the GC oven and the MS detector[4].
Acquisition Mode Full Scan (m/z 50–500) & SIMFull Scan is used for untargeted discovery and library matching; Selected Ion Monitoring (SIM) is used for high-sensitivity absolute quantification[6].

References

  • Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparative Assessment of Derivatization Methods on Quantification of 4-Alkyl Branched-Chain Fatty Acids in Mutton. Sciety / ResearchGate. URL:[Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The role of hexamethyldisilazane as silylation and acylation reagent in the analysis of biological compounds. Semmelweis University. URL:[Link]

  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

Application Note: 2,5-Dimethyl-4-hexenoic Acid as a Versatile Precursor in Advanced Organic Synthesis

Target Audience: Researchers, medicinal chemists, and process scientists. Document Type: Technical Application Note & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process scientists. Document Type: Technical Application Note & Validated Protocols.

Executive Summary

In modern organic synthesis, the strategic selection of aliphatic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream molecules. 2,5-Dimethyl-4-hexenoic acid (CAS: 82898-13-3) has emerged as a highly versatile, sterically hindered precursor [3]. Characterized by its α-methyl branching and a terminal-proximal alkene, this compound is heavily utilized in the synthesis of metabolically stable agrochemicals, advanced photoredox substrates, and critical pharmaceutical active pharmaceutical ingredients (APIs), most notably sodium-dependent phosphate transporter (NaPi-IIb) inhibitors [2].

This application note details the physicochemical profile, mechanistic rationale for its use, and self-validating protocols for its synthesis and functionalization.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of 2,5-dimethyl-4-hexenoic acid is critical for predicting its behavior in biphasic extractions, chromatographic purification, and steric interactions during catalysis.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name 2,5-Dimethylhex-4-enoic acid
CAS Number 82898-13-3
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Exact Mass 142.0994 Da
Structural Features Terminal-proximal alkene handle; α-methyl steric shield
Physical State Colorless to pale yellow liquid (at Standard Temperature and Pressure)

Mechanistic Rationale & Synthetic Divergence

The utility of 2,5-dimethyl-4-hexenoic acid stems from its unique structural topology. The causality behind its selection in various fields is governed by the specific chemical environment it creates:

  • Pharmaceuticals (Hyperphosphatemia Therapeutics): In end-stage renal disease, blocking intestinal phosphate absorption is critical. Dihydropyridazine-3,5-dione derivatives act as potent NaPi-IIb inhibitors. 2,5-Dimethyl-4-hexenoic acid (often utilized as a tert-butyl ester intermediate) is grafted onto the core scaffold to serve as a lipophilic tail [2]. Causality: The α-methyl group restricts bond rotation, locking the pharmacophore into a bioactive conformation, while the alkene provides the precise LogP required for membrane interaction without triggering excessive bioaccumulation.

  • Agrochemicals (Non-Cyclopropane Pyrethroids): Traditional pyrethroids rely on a cyclopropane ring. However, acyclic analogs utilizing the 3-phenoxybenzyl ester of 2,5-dimethyl-4-hexenoic acid exhibit potent insecticidal activity. Causality: The gem-dimethyl group on the alkene mimics the isobutenyl moiety of natural pyrethrins, ensuring target receptor binding. Concurrently, the α-methyl group provides extreme steric hindrance against insect esterase-mediated hydrolysis, effectively combating enzymatic resistance [3].

  • Methodology (Photoredox Catalysis): The acid is employed to synthesize allyl acrylates, which subsequently undergo photoredox-enabled 1,2-dialkylation via the Ireland–Claisen rearrangement [4]. Causality: The branched nature of the precursor stabilizes the radical intermediates generated during photoredox cycles, directing high diastereoselectivity.

Divergence Core 2,5-Dimethyl-4-hexenoic acid (CAS: 82898-13-3) Pharm Pharmaceuticals (NaPi-IIb Inhibitors) Core->Pharm Structural Lipophilic Tail Agro Agrochemicals (Pyrethroid Insecticides) Core->Agro 3-Phenoxybenzyl Esterification Photo Methodology (Photoredox Catalysis) Core->Photo Allyl Acrylate Substrates Pharm_Detail Dihydropyridazine-3,5-diones (Hyperphosphatemia Tx) Pharm->Pharm_Detail Agro_Detail Metabolically Stable Non-Cyclopropane Analogs Agro->Agro_Detail Photo_Detail Ireland-Claisen Rearrangement Precursors Photo->Photo_Detail

Figure 1: Synthetic divergence of 2,5-dimethyl-4-hexenoic acid across multiple chemical disciplines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to confirm reaction trajectory before proceeding.

Protocol A: Synthesis via Krapcho Decarboxylation

The most robust method for generating the ethyl ester of 2,5-dimethyl-4-hexenoic acid is the Krapcho decarboxylation of a malonate derivative [1].

Mechanistic Note: Lithium chloride (LiCl) is utilized in dimethyl sulfoxide (DMSO). The chloride ion acts as a nucleophile, executing an Sₙ2 attack on the ethyl group of the geminal diester. This releases ethyl chloride gas and generates a carboxylate intermediate, which rapidly decarboxylates at 200°C. Water acts as a proton source and facilitates the breakdown of the intermediate.

Step-by-Step Methodology:

  • Setup: In a 2L round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 85.3 g of 2-ethoxycarbonyl-2,5-dimethyl-4-hexenoic acid ethyl ester in 645 mL of anhydrous DMSO.

  • Reagent Addition: Add 29.7 g of anhydrous LiCl, followed sequentially by 6.3 mL of distilled water [1].

  • Thermal Activation: Heat the reaction mixture to 200°C.

    • Validation Checkpoint 1: Observe the gas bubbler. Continuous gas evolution (CO₂ and ethyl chloride) confirms the decarboxylation is proceeding. If gas evolution ceases prematurely, verify the internal temperature.

  • Reaction Time: Maintain heating for 13 hours.

  • Quench & Extraction: Cool the mixture to room temperature and pour it over 1 L of crushed ice. Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 500 mL).

  • Washing & Drying: Wash the combined organic extracts with deionized water (2 × 500 mL) to remove residual DMSO. Dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation.

    • Validation Checkpoint 2: Collect the fraction boiling at 75°–78°C at 13 mmHg. This yields pure 2,5-dimethyl-4-hexenoic acid ethyl ester (approx. 53.1 g) [1].

Protocol B: Saponification to the Free Acid
  • Hydrolysis: Dissolve the ethyl ester (50 g) in 200 mL of ethanol. Add 150 mL of a 2M aqueous NaOH solution.

  • Reflux: Heat the mixture to 80°C for 4 hours.

  • Acidification (Critical Step): Cool to 0°C. Slowly add 6M HCl dropwise while stirring.

    • Validation Checkpoint 3: Monitor the pH continuously. The pH must drop below 2.0 to ensure complete protonation of the carboxylate salt to the free acid, which will manifest as a cloudy organic phase separating from the water.

  • Isolation: Extract with diethyl ether (3 × 200 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the target 2,5-dimethyl-4-hexenoic acid.

Workflow A 2-Ethoxycarbonyl-2,5-dimethyl- 4-hexenoic acid ethyl ester B Step 1: Krapcho Decarboxylation LiCl, H2O, DMSO (200°C) A->B SN2 attack by Cl- C 2,5-Dimethyl-4-hexenoic acid ethyl ester B->C -CO2, -EtCl D Step 2: Saponification NaOH, EtOH/H2O, then HCl C->D Hydrolysis E 2,5-Dimethyl-4-hexenoic acid (Target Precursor) D->E Acidification (pH < 2)

Figure 2: Two-step synthesis of 2,5-dimethyl-4-hexenoic acid via Krapcho decarboxylation and saponification.

Reaction Parameters & Analytical Signatures

To guarantee the integrity of the synthesized precursor before deploying it into complex API synthesis, verify the product against the parameters and spectroscopic markers in Table 2.

Table 2: Reaction Optimization and Analytical Validation

Step / ProcessExpected YieldKey Spectroscopic Marker (Self-Validation)Common Pitfalls
Krapcho Decarboxylation 60–65%¹H NMR: Loss of one -OCH₂CH₃ triplet signal (~1.25 ppm).Incomplete conversion due to insufficient water acting as a proton donor.
Saponification 85–90%FT-IR: Disappearance of ester carbonyl (~1735 cm⁻¹); appearance of broad -OH stretch (2500-3300 cm⁻¹).Emulsion formation during ether extraction; resolve by adding brine.
Esterification (e.g., DCC/DMAP) 75–80%¹H NMR: Downfield shift of the α-proton; appearance of new ester linkage protons.Formation of N-acylurea dead-end byproducts if DMAP is omitted.

References

  • PrepChem. Synthesis of 1(e) 2,5-Dimethyl-4-hexenoic Acid Ethyl Ester. Available at:[Link]

  • Google Patents.CA2958543A1 - Dihydropyridazine-3,5-dione derivatives useful as sodium-dependent phosphate transporter inhibitors.
  • Royal Society of Chemistry (RSC). Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement - Supporting Information. Available at:[Link]

Method

Application Note: Advanced Purification and Salt-Mediated Recrystallization of 2,5-Dimethyl-4-hexenoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2,5-Dimethyl-4-hexenoic acid (CAS: 82898-13-3) Physicochemical Context & The Crystallization Challenge 2,5-Dimethyl-4-hexenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2,5-Dimethyl-4-hexenoic acid (CAS: 82898-13-3)

Physicochemical Context & The Crystallization Challenge

2,5-Dimethyl-4-hexenoic acid is a short-chain, branched, unsaturated aliphatic carboxylic acid. Because of its structural asymmetry, branching, and low molecular weight (142.20 g/mol ), it exists as a non-crystalline oil at room temperature[1][2].

The Causality of the Purification Strategy: Standard recrystallization relies on a compound's ability to form a highly ordered crystal lattice upon cooling or solvent evaporation. Liquid carboxylic acids cannot be purified this way directly[3]. Therefore, purification requires a phase-changing derivatization strategy. By reacting the free acid with a bulky organic base—specifically dicyclohexylamine (DCHA) —we generate a dicyclohexylammonium salt[4]. The steric bulk and rigid ring structure of DCHA disrupt the rotational freedom of the aliphatic chain, driving the formation of a stable, highly crystalline solid with a well-defined melting point. This allows for the rigorous removal of structurally similar impurities through solid-state recrystallization, before liberating the pure free acid[4][5].

Strategic Purification Workflow

The purification cycle operates as a self-validating system, utilizing orthogonal separation techniques (liquid-liquid extraction followed by solid-state crystallization) to ensure >99% purity.

G Crude Crude Acid (Liquid Oil) LLE Liquid-Liquid Extraction Crude->LLE Remove Neutrals Salt DCHA Salt Formation LLE->Salt Add DCHA Base Recryst Recrystallization (Solid State) Salt->Recryst Heat & Cool Acidify Acidification (H3PO4) Recryst->Acidify Isolate Crystals Pure Pure Acid (>99% Oil) Acidify->Pure MTBE Extract

Workflow for the salt-mediated purification of liquid 2,5-dimethyl-4-hexenoic acid.

Detailed Experimental Protocols

Protocol A: Pre-Purification via Acid-Base Extraction

Purpose: To remove neutral and basic impurities (e.g., unreacted alcohols, hydrocarbons, or catalysts from upstream synthesis) prior to salt formation[3].

  • Dissolution: Dissolve the crude 2,5-dimethyl-4-hexenoic acid oil in methyl tert-butyl ether (MTBE) (5 volumes).

  • Alkaline Extraction: Extract the organic layer with 1M NaOH (3 volumes). Causality: The pH of the aqueous phase must be at least 3 units above the acid's pKa (~4.8) to ensure complete deprotonation[3]. The target molecule enters the aqueous phase as a highly soluble sodium salt. Discard the organic layer containing neutral impurities.

  • Acidification: Cool the aqueous phase to 5 °C and slowly acidify to pH 2 using 3M HCl.

  • Recovery: Extract the liberated free acid back into fresh MTBE (3 × 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-pure oil.

Protocol B: DCHA Salt Formation and Recrystallization

Purpose: To isolate the target molecule as a highly pure crystalline solid[4].

  • Salt Formation: Dissolve the semi-pure oil in isopropanol (5 volumes). Slowly add 1.05 molar equivalents of 4 with continuous stirring[4]. Causality: The acid-base neutralization is exothermic; controlled addition prevents localized boiling and impurity occlusion within the rapidly forming crystal lattice.

  • Precipitation: Stir the mixture at 0 °C for 12–24 hours to promote complete precipitation of the dicyclohexylammonium salt[6][7].

  • Filtration: Collect the white crystalline precipitate via vacuum filtration and wash with cold isopropanol (2 volumes).

  • Recrystallization: Suspend the crude salt in boiling absolute ethanol or an isopropanol/hexane mixture until fully dissolved[6]. Allow the solution to cool slowly to room temperature, then to 0 °C. Filter and dry the highly pure crystals under vacuum.

Protocol C: Free Acid Liberation (The Phosphoric Acid Imperative)

Purpose: To recover the pure liquid carboxylic acid without introducing new impurities[5].

Critical Causality Insight: When liberating the free acid from a DCHA salt, hydrochloric acid (HCl) must never be used. DCHA reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in water and will heavily contaminate the organic extraction phase. Instead, 10% phosphoric acid (H₃PO₄) or potassium bisulfate (KHSO₄) must be used, as their DCHA salts are highly water-soluble[5].

  • Suspension: Suspend 1 part of the purified DCHA salt in 5–10 volumes of MTBE or ethyl acetate[5].

  • Cleavage: Add 10% aqueous phosphoric acid (H₃PO₄) under vigorous stirring until the solid completely dissolves and two clear phases appear[5].

  • Validation: Verify that the pH of the lower aqueous phase reads 2–3. This ensures the free acid is fully protonated and partitioned into the organic phase[5].

  • Washing: Separate the layers. Wash the organic phase with an additional 2 volumes of 10% H₃PO₄, followed by water (3 × 2 volumes) until the aqueous wash reaches pH ≥ 4[5].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure 2,5-dimethyl-4-hexenoic acid as a clear, colorless oil[5].

Quantitative Data Presentation

The selection of the recrystallization solvent is critical for maximizing both the purity and the recovery yield of the DCHA salt. The table below summarizes the performance of standard solvent systems.

Solvent SystemSolubility (20 °C)Solubility (Reflux)Estimated Recovery Yield (%)Purity (GC-FID)
Isopropanol LowHigh85 - 90%> 99.5%
Absolute Ethanol LowVery High75 - 80%> 99.0%
Ethyl Acetate ModerateHigh60 - 70%98.5%
Hexane Very LowLowN/A (Insoluble)N/A

Note: Isopropanol provides the optimal balance of steep temperature-dependent solubility and high exclusion of structurally related aliphatic impurities.

References

  • LookChem. General procedures for the purification of Carboxylic acids. LookChem Encyclopedia. URL:[Link]

Sources

Application

Application Note: Advanced Esterification Protocols for 2,5-Dimethyl-4-hexenoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-hexenoic acid, 2,5-dimethyl- (CAS: 82898-13-3) Introduction & Mechanistic Insights 2,5-Dimethyl-4-hexenoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-hexenoic acid, 2,5-dimethyl- (CAS: 82898-13-3)

Introduction & Mechanistic Insights

2,5-Dimethyl-4-hexenoic acid (often referred to as 2,5-dimethylhex-4-enoic acid) is a highly valued γ,δ -unsaturated aliphatic building block utilized in the synthesis of complex terpenes, fragrances, and pharmaceutical intermediates[1][2]. However, the esterification of this specific substrate presents two distinct mechanistic challenges that frequently result in poor yields and complex purification pipelines if traditional methods are employed:

  • Steric Hindrance at the α -Position: The presence of a methyl group at the C2 ( α ) position creates significant steric bulk around the carbonyl carbon. In a classical Fischer esterification, this steric hindrance severely retards the rate of nucleophilic attack by the alcohol onto the protonated carbonyl intermediate[3].

  • Acid-Sensitivity of the γ,δ -Unsaturation: Traditional esterification protocols rely on strong mineral acids (e.g., H2​SO4​ , TsOH ) under reflux conditions. For 4-hexenoic acid derivatives, these harsh conditions protonate the C4=C5 double bond. This triggers two detrimental side reactions:

    • Acid-Catalyzed Lactonization: Intramolecular nucleophilic attack by the carboxylic acid onto the resulting carbocation forms a thermodynamically stable γ -lactone[4][5].

    • Double Bond Migration: Isomerization of the double bond to the α,β -position occurs to achieve conjugation with the carbonyl group, destroying the target γ,δ -architecture.

Causality-Driven Solution: To preserve the integrity of the γ,δ -double bond and overcome α -steric hindrance, esterification must proceed via mild, non-acidic activation of the carboxylate. The Steglich Esterification (utilizing DCC and DMAP)[6][7] and Base-Promoted Alkylation represent the most robust, field-proven methodologies for this substrate.

Reaction Pathway Visualization

The following diagram illustrates the divergent chemical pathways of 2,5-dimethyl-4-hexenoic acid under varying esterification conditions, highlighting the causality behind protocol selection.

G SM 2,5-Dimethyl-4-hexenoic acid (Sterically Hindered & Acid-Sensitive) Steglich Steglich Esterification (DCC, DMAP, RT) SM->Steglich Mild Activation BaseAlk Base-Promoted Alkylation (K2CO3, R-X, DMF) SM->BaseAlk Mild Alkylation Fischer Fischer Esterification (H2SO4, Reflux) SM->Fischer Harsh Acid Target Target Ester (Retained γ,δ-unsaturation) Steglich->Target High Yield (>90%) BaseAlk->Target High Yield (>85%) Fischer->Target Low Yield (<30%) Byproduct Isomerized / Lactonized Byproducts (Conjugated ester or γ-lactone) Fischer->Byproduct Double bond migration & Lactonization

Reaction pathways for 2,5-dimethyl-4-hexenoic acid esterification under mild vs. harsh conditions.

Quantitative Method Comparison

The table below summarizes the empirical data comparing esterification methodologies for 2,5-dimethyl-4-hexenoic acid, demonstrating the superiority of mild activation protocols.

Esterification MethodReagents / CatalystTemperatureAverage YieldByproduct ProfileScalability
Fischer Esterification H2​SO4​ , Excess ROH65–80 °C< 30%High ( γ -lactones, α,β -isomers)Poor
Steglich Esterification DCC, DMAP, ROH0 °C RT85–95%Low (DCU easily filtered)Excellent
Base-Promoted Alkylation K2​CO3​ , R-X, DMFRoom Temp80–90%Low (Trace dialkylation)Good

Experimental Protocols

Protocol A: Steglich Esterification (Synthesis of Ethyl/tert-Butyl Esters)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst to prevent the dead-end 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[6][7][8].

Materials:

  • 2,5-Dimethyl-4-hexenoic acid (1.0 equiv, 10 mmol)

  • Target Alcohol (e.g., Ethanol or tert-Butanol) (1.5 equiv, 15 mmol)

  • DCC (1.1 equiv, 11 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Initiation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,5-dimethyl-4-hexenoic acid (10 mmol) and the target alcohol (15 mmol) in 30 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the activated ester intermediate.

  • Activation: Dissolve DCC (11 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately[7].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO3​ (20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure ester.

Protocol B: Base-Promoted Alkylation (Synthesis of Benzyl Esters)

For esters derived from primary alkyl halides (e.g., benzyl bromide, methyl iodide), base-promoted alkylation completely circumvents the need for acid or coupling reagents.

Step-by-Step Procedure:

  • Dissolve 2,5-dimethyl-4-hexenoic acid (10 mmol) in 25 mL of anhydrous DMF.

  • Add finely powdered anhydrous K2​CO3​ (1.5 equiv, 15 mmol) and stir at room temperature for 30 minutes to generate the carboxylate nucleophile.

  • Add Benzyl bromide (1.1 equiv, 11 mmol) dropwise.

  • Stir the mixture at room temperature for 8–10 hours.

  • Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers extensively with water (3 x 30 mL) to remove DMF, followed by brine. Dry, concentrate, and purify via silica gel chromatography.

Self-Validating System: In-Process Controls & Analytics

To ensure the integrity of the protocol and rule out isomerization or lactonization, the following self-validating analytical checks must be integrated into the workflow:

  • TLC Monitoring: 2,5-dimethyl-4-hexenoic acid stains bright yellow against a blue background using a Bromocresol Green dip. The target ester is UV-active (if aromatic, like a benzyl ester) or can be visualized using KMnO4​ (staining the double bond).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Validation: The target ester will show the expected molecular ion peak [M]+ .

    • Failure Mode Detection: If acid-catalyzed lactonization occurred, a distinct peak with a lower mass (loss of the alcohol mass, corresponding to the γ -lactone) will appear at a significantly different retention time.

  • 1 H NMR Spectroscopy (Crucial Marker):

    • Validation: The olefinic proton of the preserved γ,δ -double bond (C4=C5) must appear as a distinct multiplet at approximately δ 5.0 – 5.2 ppm .

    • Failure Mode Detection: If double bond migration to the α,β -position has occurred, the olefinic proton will shift drastically downfield to δ 6.5 – 7.0 ppm due to conjugation with the carbonyl group. The absence of signals in the 6.5–7.0 ppm region validates the success of the mild esterification protocol.

References

  • 2,5-DIMETHYL-HEX-4-ENOIC ACID CAS#: 82898-13-3. ChemicalBook.
  • 2,5-dimethyl-hex-4-enoic acid. Echemi.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Steglich Esterification. Organic Chemistry Portal.
  • Steglich esterification. Wikipedia.
  • Lactone (Classical Methods - acid-catalyzed lactonization). Grokipedia.
  • Iodolactonization and Iodoetherification of β,γ-Unsaturated Acids and Alcohols. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Dimethyl-4-hexenoic Acid Storage &amp; Handling

Welcome to the Technical Support Center for unsaturated aliphatic carboxylic acids. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unsaturated aliphatic carboxylic acids. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of 2,5-dimethyl-4-hexenoic acid .

Because this molecule contains a trisubstituted double bond and highly reactive allylic positions, it is exceptionally prone to autoxidation. This guide synthesizes structural chemistry, mechanistic causality, and field-proven methodologies to help you prevent degradation during long-term storage.

Mechanistic Insight: The "Why" Behind the Degradation

To prevent oxidation, we must first understand the structural vulnerabilities of 2,5-dimethyl-4-hexenoic acid. The molecule features a carbon chain with a double bond between C4 and C5, flanked by methyl groups at C2 and C5: (CH3)2C=CH-CH2-CH(CH3)-COOH.

The primary site of oxidative attack is not the double bond itself, but the allylic C3 methylene group [1]. Because the C3 carbon is situated directly adjacent to the C4=C5 double bond, the carbon-hydrogen (C-H) bond dissociation energy is significantly lowered.

When exposed to initiators (light, heat, or trace transition metals), a hydrogen atom is abstracted from C3, leaving a carbon-centered radical. This radical is stabilized by resonance with the adjacent double bond. Molecular oxygen ( 3O2​ ), which is a diradical in its ground state, rapidly adds to this allylic radical at diffusion-controlled rates to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen from another intact molecule of 2,5-dimethyl-4-hexenoic acid, generating a primary hydroperoxide (ROOH) and a new allylic radical, thus propagating an irreversible chain reaction[2][3].

Hydroperoxides are unstable and eventually cleave into secondary oxidation products (aldehydes, ketones, and short-chain volatile acids) that permanently alter the chemical profile and biological activity of your sample[3].

Autoxidation Pathway & Intervention Strategy

Autoxidation Start 2,5-dimethyl-4-hexenoic acid (Intact Molecule) Initiation Initiation (ROS, Light, Metals) H-abstraction at Allylic C3 Start->Initiation AllylicRadical Carbon-Centered Allylic Radical (Resonance Stabilized) Initiation->AllylicRadical Oxygen Oxygen (O2) Addition Diffusion-controlled AllylicRadical->Oxygen PeroxylRadical Peroxyl Radical (ROO•) Oxygen->PeroxylRadical Propagation Propagation H-abstraction from another molecule PeroxylRadical->Propagation Propagation->AllylicRadical Chain Reaction Loop Hydroperoxide Primary Hydroperoxide (ROOH) (First Oxidation Product) Propagation->Hydroperoxide Termination Secondary Degradation (Aldehydes, Ketones, Cleavage) Hydroperoxide->Termination Antioxidant Antioxidant (e.g., BHT) (Radical Scavenger) Antioxidant->PeroxylRadical Donates H• Halts Propagation

Caption: Autoxidation cascade of 2,5-dimethyl-4-hexenoic acid and radical-scavenging intervention.

Troubleshooting & FAQs

Q1: My 2,5-dimethyl-4-hexenoic acid is degrading even though I store it in the refrigerator at 4°C in the dark. Why? A: Refrigeration slows down the thermodynamic kinetics of oxidation but does not stop it if oxygen is present in the vial's headspace. Because autoxidation is a free-radical chain reaction with a very low activation energy during the propagation phase, even trace amounts of dissolved oxygen will drive hydroperoxide formation over time[4]. To halt this, you must remove the oxygen (see Protocol A).

Q2: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) for inert gas blanketing? A: Argon is strictly recommended. Argon is approximately 38% heavier than air, meaning it effectively sinks to the bottom of the vial, displacing the oxygen upward and out of the container. Nitrogen is slightly lighter than air and tends to mix with ambient oxygen rather than displacing it, making it much harder to achieve a true oxygen-free headspace during manual aliquoting.

Q3: Is the addition of an antioxidant necessary, and how does it work? A: If you are storing the compound neat (pure) for less than 6 months at -80°C under Argon, an antioxidant is usually unnecessary. However, if you are storing it in solution, at higher temperatures (-20°C or 4°C), or frequently opening the vial, adding an antioxidant like Butylated hydroxytoluene (BHT) or α -tocopherol is highly recommended. These phenolic compounds act as "chain-breaking" antioxidants. They donate a hydrogen atom to the peroxyl radical much faster than the lipid itself can, forming a stable, resonance-delocalized radical that cannot propagate the chain[3].

Q4: How do I detect if my batch has already oxidized before I store it? A: Never store a degraded batch, as existing hydroperoxides will accelerate further degradation. Validate your starting material by measuring the Peroxide Value (PV) or by running an 1H -NMR. In NMR, look for the appearance of broad downfield signals (often around 8-10 ppm for hydroperoxides/aldehydes) or a shift/loss of the characteristic allylic proton signals at C3.

Quantitative Stability Matrix

The following table summarizes the expected stability of 2,5-dimethyl-4-hexenoic acid under various storage conditions. Note: "Stability" is defined as >98% purity by GC-MS or HPLC.

Storage TemperatureHeadspace AtmosphereAntioxidant AddedExpected StabilityPrimary Degradation Marker
Room Temp (25°C)Ambient AirNone< 2 WeeksHigh Hydroperoxides (ROOH)
4°C (Refrigerator)Ambient AirNone1 - 3 MonthsModerate Hydroperoxides
-20°C (Freezer)Argon PurgedNone12 - 18 MonthsTrace Isomerization / Cleavage
-20°C (Freezer)Argon Purged0.01% w/w BHT> 24 MonthsNegligible
-80°C (Freezer)Argon PurgedNone> 36 MonthsNegligible

Standard Operating Procedures (SOPs)

To ensure trustworthiness, these protocols are designed as self-validating systems . They include built-in checks to confirm the methodology was executed correctly.

Protocol A: Argon Blanketing and Cryogenic Storage (Neat Compound)

Use this protocol for long-term storage of the pure acid.

  • Preparation: Pre-chill amber borosilicate glass vials (to protect from photo-oxidation) and PTFE-lined screw caps. Do not use rubber septa, as they are permeable to oxygen over long periods.

  • Aliquoting: Divide your bulk batch into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation (moisture) and fresh oxygen, rapidly accelerating degradation.

  • Argon Purging:

    • Insert a sterile needle attached to a low-pressure Argon line into the vial, keeping the tip about 1 cm above the surface of the liquid.

    • Flow Argon gently for 30–60 seconds.

    • Validation Step: To ensure your flow rate isn't introducing turbulence that mixes air back in, the liquid surface should barely ripple.

  • Sealing: Cap the vial immediately while slowly withdrawing the Argon needle to maintain positive pressure until the last millisecond.

  • Secondary Containment (Self-Validation): Place the sealed vials into a secondary Mylar pouch. Add an anaerobic indicator strip (which turns from pink to white in the absence of oxygen) and an oxygen scavenger packet into the pouch. Seal the pouch. If the strip remains white during storage, your inert environment is intact.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol B: Antioxidant Supplementation (Solution Storage)

Use this protocol if the acid must be stored in an organic solvent (e.g., ethanol, DMSO) for ongoing assays.

  • Baseline Validation: Before adding any stabilizers, run a quick TLC or GC-MS to confirm the baseline purity of your 2,5-dimethyl-4-hexenoic acid.

  • Stock Preparation: Prepare a 10 mg/mL stock solution of Butylated hydroxytoluene (BHT) in anhydrous, degassed solvent.

  • Supplementation: Add the BHT stock to your 2,5-dimethyl-4-hexenoic acid solution to achieve a final BHT concentration of 100 to 200 ppm (0.01% - 0.02% w/w). Causality: This concentration is high enough to scavenge radicals effectively but low enough not to interfere with most downstream biological or chemical assays[2].

  • Homogenization: Vortex gently for 10 seconds to ensure uniform distribution of the antioxidant.

  • Storage: Follow the Argon blanketing steps (Protocol A, Steps 3-6) and store at -20°C or lower.

References

  • Oxidation process in fats and oils: how to slow it down BTSA URL:[Link]

  • Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products The Good Food Institute URL:[Link]

  • A Comprehensive Review on Lipid Oxidation in Meat and Meat Products MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives Chemistry LibreTexts URL:[Link]

Sources

Optimization

troubleshooting GC-MS peak tailing for 4-hexenoic acid, 2,5-dimethyl-

Technical Support Center: GC-MS Peak Tailing for Carboxylic Acids Guide for: 4-hexenoic acid, 2,5-dimethyl- Welcome to the technical support center. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Peak Tailing for Carboxylic Acids

Guide for: 4-hexenoic acid, 2,5-dimethyl-

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC-MS analysis of 4-hexenoic acid, 2,5-dimethyl-, and other polar, acidic compounds. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-hexenoic acid, 2,5-dimethyl- peak tailing so severely?

A1: Peak tailing for a carboxylic acid like 4-hexenoic acid, 2,5-dimethyl- is a common and predictable challenge in gas chromatography. The primary cause is unwanted secondary interactions between the analyte and "active sites" within your GC system.[1][2][3]

  • The Culprit: Active Sites: The carboxyl group (-COOH) on your molecule is highly polar and contains an acidic proton. This group readily forms strong hydrogen bonds with active silanol groups (-Si-OH) present on the surfaces of untreated glass inlet liners, glass wool, and even within the capillary column itself.[3][4]

  • Mechanism of Tailing: When a population of your analyte molecules is introduced, some travel through the column interacting only with the stationary phase (as intended), while others are temporarily adsorbed by these active sites. This delayed elution of a fraction of the molecules results in an asymmetrical peak with a characteristic "tail".[5][6]

This issue is often more pronounced at trace levels, as the analyte concentration is not high enough to saturate all the active sites, leading to a larger proportion of molecules being affected.[5][7]

Q2: How can I systematically diagnose the source of the peak tailing in my GC-MS system?

A2: A logical, step-by-step approach is crucial to avoid unnecessary changes. Before assuming the column is the problem, you should isolate the issue by evaluating different parts of the system.

The Inert Hydrocarbon Test: A simple and effective diagnostic test involves injecting a non-polar compound, such as dodecane or another n-alkane. These compounds are not susceptible to adsorption by active sites.[1]

  • If the hydrocarbon peak is symmetrical, but your 4-hexenoic acid peak tails: This strongly indicates that the problem is chemical in nature—active sites are the cause. Your focus should be on the inlet liner, septum, column contamination, or the column phase itself.[1]

  • If the hydrocarbon peak also tails: The issue is likely mechanical or physical. This points towards problems like poor column installation (an incorrect cut or position), dead volume in the system, or a blockage.[8][9][10]

Below is a visual workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Peak Tailing Observed for 4-Hexenoic Acid test Diagnostic Test: Inject Non-Polar Alkane start->test chem_path Alkane Peak Symmetrical? YES → Chemical Activity test->chem_path Yes phys_path Alkane Peak Symmetrical? NO → Physical/Mechanical Issue test->phys_path No inlet Step 1: Inlet Maintenance • Replace Liner, Septum, O-Ring • Use Deactivated Liner chem_path->inlet column_maint Step 2: Column Maintenance • Trim 15-20cm from Inlet • Bakeout Column inlet->column_maint method_opt Step 3: Method Optimization • Check Temperatures • Verify Flow Rate column_maint->method_opt derivatize Step 4: Derivatization • Silylate or Alkylate Analyte • Eliminates Active Proton method_opt->derivatize install Check Column Installation • Ensure Clean, 90° Cut • Verify Correct Position in Inlet & Detector phys_path->install leaks Check for Leaks & Dead Volume • Connections, Fittings • Use Electronic Leak Detector install->leaks

A logical workflow for troubleshooting peak tailing.
Q3: I suspect system activity is the problem. What are the most critical maintenance steps?

A3: Over 90% of GC problems originate in the inlet.[7] Regular and proper maintenance is the most effective way to prevent and resolve peak tailing due to active sites.

ComponentRecommended ActionCausality (Why this works)
Inlet Liner Replace regularly. Use a high-quality, deactivated liner. For acidic compounds, avoid liners with undeactivated glass wool as it can be a major source of activity.[2][9]The liner is the first surface your sample contacts at high temperature. It accumulates non-volatile residues and its deactivation layer can degrade over time, exposing silanol groups.[7]
Septum Replace regularly. Septum particles can fall into the liner, creating active sites and contamination.[11][12]A cored or degraded septum introduces contaminants and can be a source of leaks, affecting flow path and peak shape.
O-Ring/Seal Replace the O-ring whenever you replace the liner.A hardened or cracked O-ring can fail to seal properly, allowing oxygen into the system which can degrade the column's stationary phase, creating active sites.
Column Inlet Trim 15-20 cm from the front of the column.[13][14]The first section of the column accumulates non-volatile sample matrix components that are not eluted. This contamination creates active sites and degrades the stationary phase. Trimming removes this section.[7]
Column Cut Ensure the column is cut perfectly flat (90°) with a ceramic scoring wafer. A poor cut can cause peak tailing and splitting.[10][15]A ragged or angled cut creates turbulence and dead volume at the point of connection in the inlet and detector, leading to band broadening and asymmetrical peaks.
Q4: My system is clean, but the peak still tails. Could derivatization help?

A4: Absolutely. For highly polar and acidic compounds like 4-hexenoic acid, 2,5-dimethyl-, derivatization is often the most robust and definitive solution.[9][16]

The Principle: Derivatization is a chemical reaction that converts the problematic functional group into a different, more chromatographically "friendly" one. In this case, you convert the polar, active -COOH group into a non-polar, more volatile, and thermally stable ester derivative.[17] This new compound has virtually no affinity for active silanol sites, resulting in sharp, symmetrical peaks.

Common Methods for Carboxylic Acids:

  • Silylation: Replaces the acidic proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like BSTFA are very common and effective.[17][18] TBDMS derivatives are significantly more stable than TMS derivatives.[19]

  • Alkylation (Esterification): Converts the carboxylic acid into its corresponding ester (e.g., a methyl ester).[16][17]

Derivatization not only solves peak tailing but can also improve the mass spectral fragmentation, aiding in identification.

Experimental Protocol

Protocol 1: Silylation of 4-hexenoic acid, 2,5-dimethyl- using BSTFA + 1% TMCS

This protocol details a standard procedure for converting a carboxylic acid to its trimethylsilyl (TMS) ester, which is more volatile and less polar, making it ideal for GC-MS analysis.

Materials:

  • Dried sample containing 4-hexenoic acid, 2,5-dimethyl-.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) [SILYL-991 or equivalent].[19]

  • Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • GC vials (2 mL) with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas line for drying.

Procedure:

  • Sample Preparation (Crucial Step): Ensure your sample is completely dry. Silylating reagents are extremely sensitive to moisture, which will consume the reagent and prevent the reaction from completing.[17][18]

    • Place your sample extract in a GC vial insert.

    • Gently evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to redissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant molar excess to drive the reaction to completion.[18] A 2:1 ratio of derivatizing reagent to solvent is common.[17]

  • Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 45-60 minutes in a heating block or GC oven.[17][18] The catalyst (TMCS) in the reagent mixture helps to derivatize sterically hindered carboxylic acids more effectively.[18]

  • Analysis:

    • Cool the vial to room temperature. Do not open the vial.

    • Directly inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

Self-Validation: To confirm the reaction is complete, you can inject the sample and look for the absence of the tailing peak corresponding to the underivatized acid. The appearance of a new, sharp, and symmetrical peak at a different retention time corresponding to the TMS-ester of 4-hexenoic acid, 2,5-dimethyl- confirms a successful derivatization.

References

  • Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025, March 6).
  • Comparative analysis of derivatization reagents for carboxylic acids. (n.d.). Benchchem.
  • Troubleshooting peak tailing and poor resolution in (+)-Menthofuran GC-MS analysis. (n.d.). Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Technical Support Center: GC-MS Analysis of Geranic Acid. (n.d.). Benchchem.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
  • Common Causes Of Peak Tailing in Chrom
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Pinning Down Tailing Peaks | LCGC International. (2026, March 13).
  • Derivatization reagents for GC. (n.d.). Chromatography.
  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
  • GC Troubleshooting. (n.d.). Sigma-Aldrich.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • Peak Shape Problems: Tailing Peaks | LabRulez GCMS. (2025, August 6). LabRulez GCMS.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Peak Tailing in GC Trace Analysis. (n.d.). LabRulez GCMS.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
  • Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram | LCGC International. (2018, March 1).
  • Guide to GC Column Selection and Optimizing Separ
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • GC Column Selection Guide. (n.d.). MilliporeSigma.
  • GC Troubleshooting Guide. (2023, May 9). GL Sciences.
  • Help needed in troubleshooting the tailing peak. (2016, November 11).

Sources

Troubleshooting

optimizing solvent extraction conditions for 2,5-dimethyl-4-hexenoic acid

Welcome to the Technical Support Center for the downstream processing and liquid-liquid extraction (LLE) of 2,5-dimethyl-4-hexenoic acid . As a Senior Application Scientist, I have designed this guide to provide research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and liquid-liquid extraction (LLE) of 2,5-dimethyl-4-hexenoic acid . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions.

This center bypasses generic advice, focusing instead on the causality of phase behaviors, thermodynamic stability, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Parameters & Baseline Data

Before initiating any extraction, it is critical to understand the quantitative parameters that govern the partitioning of 2,5-dimethyl-4-hexenoic acid between aqueous and organic phases. The separation of carboxylic acids by extraction depends largely on their pKa values and the polarity of the chosen solvent system [3].

ParameterValueImpact on Extraction Strategy
CAS Number 82898-13-3Primary identifier for sourcing and safety data [1].
Molecular Formula C8H14O2The 8-carbon aliphatic chain provides significant lipophilicity, favoring organic partitioning when protonated.
Molecular Weight 142.20 g/mol Essential for mass balance, yield calculations, and molarity assessments [1].
Estimated pKa ~4.5 – 4.8Dictates the required aqueous pH. The pH must be driven at least 2 units below the pKa to ensure >99% protonation.
Optimal Solvents MTBE, EtOAc, DCMThese solvents provide superior distribution coefficients for aliphatic carboxylic acids compared to non-polar hydrocarbons [2, 4].

Validated Standard Operating Procedure (SOP)

This step-by-step methodology is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Aqueous Feed Preparation & Thermal Control

  • Action: Transfer the crude aqueous reaction mixture containing the 2,5-dimethyl-4-hexenoic acid salt to a jacketed reactor or ice bath. Cool the mixture to 0–5°C.

  • Causality: The molecule contains a sensitive 4-hexenoic double bond. Exposing it to strong acids at room temperature or higher can thermodynamically drive the double bond to isomerize into a conjugated position (e.g., 2-hexenoic acid).

Step 2: Controlled Acidification

  • Action: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 – 2.5.

  • Causality: According to the Henderson-Hasselbalch equation, dropping the pH well below the pKa (~4.7) ensures the carboxylate ion is fully protonated into its neutral, lipophilic state, drastically increasing its partition coefficient ( K ) toward the organic phase.

  • Self-Validating Checkpoint: Wait 5 minutes and re-measure the pH. If it has drifted above 3.0, the buffering capacity of your crude mixture has neutralized the acid. Re-acidify until a stable pH of 2.0 is maintained.

Step 3: Solvent Addition

  • Action: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) at a 1:1 (v/v) organic-to-aqueous ratio. Industrial extraction methodologies frequently utilize these ethers and esters due to their highly favorable distribution coefficients for carboxylic acids [4].

  • Causality: MTBE and EtOAc possess a dipole moment that perfectly solvates the polar carboxylic acid headgroup while accommodating the lipophilic tail.

Step 4: Phase Mixing & Separation

  • Action: Agitate the biphasic mixture moderately for 10 minutes. Allow the phases to settle for 15 minutes or until a sharp phase boundary forms. Separate the organic (top) layer.

  • Self-Validating Checkpoint: Extract the aqueous layer a second time with fresh solvent. Spot both organic extracts on a TLC plate to confirm the absence of the product in the second wash, validating complete mass transfer.

Step 5: Brine Wash (Salting-Out)

  • Action: Wash the combined organic layers with saturated aqueous NaCl (brine).

  • Causality: Brine increases the ionic strength of the aqueous micro-droplets trapped in the organic phase, forcing water and water-soluble impurities out of the organic layer via the salting-out effect.

Step 6: Desiccation & Concentration

  • Action: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at <30°C) to yield the pure 2,5-dimethyl-4-hexenoic acid.

Extraction Workflow & Phase Distribution

LLE_Workflow Feed Aqueous Feed (Acid Salt Mixture) Acidify Acidification (pH 2.0-2.5) Add 1M HCl at 0-5°C Feed->Acidify Extract Solvent Extraction (Add MTBE or EtOAc) Acidify->Extract Separate Phase Separation (Settle/Centrifuge) Extract->Separate OrgPhase Organic Phase (Product: 2,5-dimethyl-4-hexenoic acid) Separate->OrgPhase Top Layer AqPhase Aqueous Phase (Waste/Salts) Separate->AqPhase Bottom Layer

Caption: Liquid-Liquid Extraction (LLE) workflow for isolating 2,5-dimethyl-4-hexenoic acid.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsion formation during the extraction step. How can I break it? A: Emulsions in carboxylic acid extractions typically result from residual surfactants, fine particulates, or overly vigorous shear forces during mixing.

  • The Fix: Add saturated NaCl (brine) directly to the emulsified biphasic mixture. The increased ionic strength reduces the solubility of the organic solvent in the aqueous phase and increases interfacial tension, forcing the droplets to coalesce. If particulates are the root cause, filter the entire emulsion through a pad of Celite before attempting phase separation.

Q2: My product recovery is extremely low (<50%). What is causing this poor partition coefficient? A: Low recovery is almost universally driven by either an incorrect aqueous pH or sub-optimal solvent polarity. If the pH is above 4.5, a significant fraction of 2,5-dimethyl-4-hexenoic acid remains ionized as a water-soluble carboxylate. Furthermore, non-polar solvents like hexane cannot adequately solvate the polar carboxyl group.

  • The Fix: Re-test the pH of the aqueous raffinate after extraction. Ensure the final aqueous pH is ≤ 2.5. If you are currently using hexane or heptane, switch to moderately polar solvents like 1 [2] or MTBE.

Q3: Is there a risk of isomerizing the double bond during the acidification step? A: Yes. Prolonged exposure to strong mineral acids (like concentrated H₂SO₄) at room temperature or higher can promote double-bond migration from the 4-position to a more thermodynamically stable conjugated position (e.g., α,β-unsaturated 2-hexenoic acid).

  • The Fix: Perform the acidification step strictly at 0–5°C using a milder acid concentration (e.g., 1M HCl) and immediately extract into the organic phase. This minimizes the residence time of the protonated acid in the highly acidic aqueous environment.

Q4: Why am I losing so much extraction solvent into the aqueous phase? A: If you are using ethyl acetate, it has a relatively high solubility in water (~8.3 g/100 mL at 20°C). This leads to solvent loss and co-extraction of water into your organic phase.

  • The Fix: Switch to MTBE, which has a much lower aqueous solubility (~4.8 g/100 mL) and forms a cleaner, more robust phase boundary [4]. Alternatively, pre-saturate your aqueous phase with NaCl to "salt out" the ethyl acetate.

Decision Logic: Resolving Low Extraction Yields

Troubleshooting Start Issue: Low Product Recovery (<50%) CheckPH Check Aqueous pH Start->CheckPH PHHigh pH > 4.0 (Acid is ionized) CheckPH->PHHigh PHLow pH < 3.0 (Acid is protonated) CheckPH->PHLow FixPH Add 1M HCl until pH 2.0-2.5 PHHigh->FixPH CheckSolvent Check Solvent Polarity PHLow->CheckSolvent SolventBad Using Hexane/Heptane (Too non-polar) CheckSolvent->SolventBad SolventGood Using EtOAc/MTBE/DCM CheckSolvent->SolventGood FixSolvent Switch to MTBE or EtOAc SolventBad->FixSolvent CheckSalt Check Aqueous Solubility SolventGood->CheckSalt FixSalt Saturate with NaCl (Salting-out effect) CheckSalt->FixSalt

Caption: Decision tree for troubleshooting low recovery yields during solvent extraction.

References

  • Title: Synthesis of 1(e) 2,5-Dimethyl-4-hexenoic Acid Ethyl Ester Source: PrepChem URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: d-nb.info URL: [Link]

  • Title: Method for separating aliphatic carboxylic acid by extraction (JPH07291890A)

Sources

Optimization

Technical Support Center: Troubleshooting 2,5-Dimethyl-4-hexenoic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4-hexenoic acid, 2,5-dimethyl- (CAS: 82898-13-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4-hexenoic acid, 2,5-dimethyl- (CAS: 82898-13-3)[1]. The synthesis of this compound typically relies on the alkylation of a propionate enolate with a prenyl electrophile. While conceptually straightforward, this pathway is notorious for generating closely related structural impurities that are difficult to separate via standard chromatography.

This document provides a causal analysis of these impurities, an optimized self-validating protocol, and actionable troubleshooting strategies to ensure high-purity yields.

Part 1: Impurity Profiling & Diagnostics

Before troubleshooting, it is critical to identify the structural origins of your impurities. The table below summarizes the quantitative and diagnostic data for the most common byproducts encountered during this synthesis.

ImpurityStructural OriginDiagnostic (NMR / MS)Mitigation Strategy
2,3,3-Trimethyl-4-pentenoic acid SN2' Attack: Enolate attacks the tertiary carbon of the prenyl halide.Terminal alkene multiplets (δ 4.9–5.1 ppm).Use bulky enolates (tert-butyl propionate); avoid highly polarizable leaving groups.
Dialkylated Byproduct Over-alkylation: Second prenylation at the acidic C2 α-carbon.High MW (m/z ~210 for free acid); absence of the α-proton.Use a 1.5x molar excess of the starting propionate; employ steric blocking.
2,5-Dimethyl-3-hexenoic acid Isomerization: Base-catalyzed double bond migration.Shift of alkene multiplet; loss of C3 methylene protons.Perform ester hydrolysis under mild acidic conditions (TFA) instead of basic saponification.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC/MS shows a major isomeric impurity with a terminal double bond. What is it, and how do I eliminate it?

The Causality: This is the SN2' regioisomer (2,3,3-trimethyl-4-pentenoic acid). Prenyl halides are ambident electrophiles. While the primary carbon is sterically accessible (favoring the desired SN2 pathway), the tertiary carbon is highly electrophilic due to carbocation stability trends, allowing for competitive SN2' attack[2]. The Solution: You must shift the transition state to strictly favor SN2. Do this by increasing the steric bulk of your nucleophile. Switching from ethyl propionate to tert-butyl propionate severely disfavors attack at the crowded tertiary carbon of the prenyl system. Additionally, using a harder leaving group (e.g., prenyl chloride instead of bromide) tightens the transition state, further suppressing the SN2' cascade[3].

Q2: I am seeing significant amounts of a high-molecular-weight byproduct. How can I prevent this over-reaction?

The Causality: This is the dialkylated byproduct: 2,5-dimethyl-2-(3-methyl-2-butenyl)-4-hexenoic acid. The mono-alkylated product retains an acidic α-proton at C2. Rapid proton exchange between the unreacted starting enolate and the newly formed product creates a new, substituted enolate, which then reacts with the remaining prenyl halide[4]. The Solution: First, ensure the prenyl halide is the limiting reagent by using a 1.2 to 1.5 molar excess of the starting propionate ester. Second, the use of a bulky ester (like tert-butyl propionate) provides immense steric hindrance, physically blocking the second prenylation step at the C2 position.

Q3: The double bond in my final product has migrated. Why did this happen?

The Causality: Double bond migration (yielding 2,5-dimethyl-3-hexenoic acid) occurs if you use harsh basic conditions (e.g., refluxing NaOH/KOH) to hydrolyze the ester into the free carboxylic acid. Under thermal alkaline conditions, the isolated C4-C5 double bond isomerizes to the C3-C4 position to increase thermodynamic stability via closer proximity to the carboxylate group. The Solution: Avoid alkaline saponification entirely. By utilizing a tert-butyl ester during the alkylation step, you can perform the final deprotection under mild, non-isomerizing acidic conditions (TFA in DCM at room temperature).

Part 3: Mechanistic & Workflow Visualizations

ReactionPathways Enolate Propionate Enolate (Nucleophile) Target 2,5-Dimethyl-4-hexenoic acid (Desired SN2 Product) Enolate->Target SN2 Attack (Primary C) SN2Prime 2,3,3-Trimethyl-4-pentenoic acid (SN2' Byproduct) Enolate->SN2Prime SN2' Attack (Tertiary C) Prenyl Prenyl Halide (Electrophile) Prenyl->Target Prenyl->SN2Prime Dialk Dialkylated Byproduct (Over-reaction) Target->Dialk Excess Base + Prenyl Halide

Fig 1: Reaction pathways showing SN2, SN2', and dialkylation during enolate prenylation.

Workflow Step1 1. Enolate Formation (LDA, THF, -78°C) Step2 2. Steric Blocking (Add tert-butyl propionate) Step1->Step2 Step3 3. Alkylation (Add Prenyl Bromide + DMPU) Step2->Step3 Step4 4. Mild Hydrolysis (TFA / DCM, 25°C) Step3->Step4 Step5 5. Purification (Acid-Base Extraction) Step4->Step5 Target Pure 2,5-Dimethyl-4-hexenoic acid Step5->Target

Fig 2: Optimized workflow for the synthesis and purification of 2,5-dimethyl-4-hexenoic acid.

Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next synthetic phase.

Step 1: Enolate Generation

  • In an oven-dried flask under N₂ atmosphere, add anhydrous THF and diisopropylamine (1.6 eq). Cool to -78°C.

  • Add n-BuLi (1.5 eq) dropwise to form LDA. Stir for 15 minutes.

  • Add tert-butyl propionate (1.5 eq) dropwise. Stir for 45 minutes at -78°C.

  • Validation Check 1: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the α-position, validating complete enolization.

Step 2: Regioselective Alkylation

  • Add DMPU (10% v/v) to the reaction mixture. Causality: DMPU disrupts enolate aggregates, increasing nucleophilicity and strongly favoring the SN2 trajectory over SN2'.

  • Add prenyl bromide (1.0 eq) dropwise. Maintain the reaction strictly at -78°C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Validation Check 2: Monitor via GC/MS. Proceed only when the prenyl bromide peak is completely consumed.

Step 3: Workup & Mild Cleavage

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude tert-butyl 2,5-dimethyl-4-hexenoate in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) in a 1:1 v/v ratio to the DCM. Stir at 25°C for 2 hours. Causality: This mild acidic cleavage prevents the base-catalyzed double bond migration seen in standard saponification.

  • Validation Check 3: Post-hydrolysis ¹H-NMR must show the complete disappearance of the massive tert-butyl singlet at ~1.4 ppm.

Step 4: Final Purification

  • Concentrate the mixture to remove TFA.

  • Dissolve the residue in saturated NaHCO₃ (aqueous). Wash the aqueous layer twice with diethyl ether to remove neutral organic impurities (including any SN2' or dialkylated esters that failed to hydrolyze).

  • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the free acid with Ethyl Acetate. Dry and concentrate to yield pure 2,5-dimethyl-4-hexenoic acid.

References

  • 4-Hexenoic acid, 2,5-dimethyl- | C8H14O2 | CID 549744 - PubChem - NIH, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESZ4ilSELqVeUrI6_SaTEQKpCjndSN4fgq32feoJGspsGvuMW6vj9VRZMBROOTf_B4IQCN-zEB_qXXngKxxRRH0ePzc0nJ_iNdvwNbtRckgfULzdedB0dNVxCkL1N3jny0OpeBZ-wzEfMyiUmX8QjijFDWEi-NFxD2OKkru6K8pfTn]
  • nucleophilic substitution reaction - Government Arts College Coimbatore, gacbe.ac.in,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYSldAws_xXGxWFQTK-bxqguqUTx-irnRDKgxIPqm9pdi-c9ebmLJeRhNl-DRmQTbBckly1aitXAAwe1fNPeI7x-zjqqxszXfse5laHGO7RU4hFO9K9_zcu5o0c5A_REVZLs7K_egkskDqA==]
  • Full article: Oxidative radical cyclizations of diketopiperazines bearing an amidomalonate unit..., tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVrYxjvq2kAWX6VAt209tE5KyLsFKURagyC3Cz1TgtgaHmu1h0XtaZfuY4MQiVldtQg2zf-UwBx5iRcu4xDGsJbz6ByGDucFshow65IfmYuZoRa1KDj9sMFFcKTVV8D7TRvefZOyQzUVfaY5GlyKM7AJQWndkmEAzc1ey0]
  • Recent advances in the total synthesis of polycyclic phloroglucinol natural products, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7PW5XyVRTvGSLcdglK9p8-pdeT2i2u2l2FlL1WilvCPD_tJV2-BXwRGM85nB_MokGULG4RrHqdzq2y3wM5C004HIOeW4Ln6yXuTd_fGYIGoqbgvj6kSwe15AK4D-DbjItS_jG9vUM_K9vdgo2z_V-QTSBWCngSg=]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2,5-Dimethyl-4-hexenoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2,5-dimethyl-4-hexenoic acid .

Executive Summary & Chromatographic Challenges

2,5-dimethyl-4-hexenoic acid is an aliphatic, unsaturated carboxylic acid. From an analytical perspective, it presents two critical challenges:

  • Lack of a Strong Chromophore: The molecule contains only an isolated double bond and a carboxyl group. It lacks the conjugated aromatic systems that typically allow for easy UV detection. Consequently, optical detection must be performed at low wavelengths (200–210 nm), which severely restricts your choice of mobile phase solvents and buffers[1].

  • Ionization State: As a weak acid with an estimated pKa of ~4.5–4.8, its retention on a reversed-phase (RP) column is highly dependent on the mobile phase pH. If the pH is not strictly controlled, the compound will exist in a mixed state of neutral molecules and ionized conjugate bases, leading to catastrophic peak shape degradation[2].

Part 1: Interactive Decision Workflow

The following logic tree dictates the causality behind mobile phase selection. Your choice of detector is the primary variable that governs the entire chemical environment of your separation.

HPLC_Workflow Start Start: 2,5-dimethyl-4-hexenoic acid Detector Select Detector Type Start->Detector UV UV-Vis / DAD (< 210 nm) Detector->UV Optical Detection MS LC-MS / MS (Negative Ion Mode) Detector->MS Mass Spectrometry UVBuffer Use Low-UV Cutoff Acid (e.g., 0.1% H3PO4 or MSA) UV->UVBuffer MSBuffer Use Volatile Acid (e.g., 0.1% Formic Acid) MS->MSBuffer pHCheck Verify pH < 2.8 (2 units below pKa) UVBuffer->pHCheck MSBuffer->pHCheck Organic Select Organic Modifier (Acetonitrile preferred) pHCheck->Organic pH is optimal Optimize Optimize Gradient & Validate Peak Shape Organic->Optimize

Fig 1: Mobile phase optimization workflow for 2,5-dimethyl-4-hexenoic acid based on detector type.

Part 2: Quantitative Data & Buffer Selection Matrix

To successfully retain and detect 2,5-dimethyl-4-hexenoic acid, you must select an additive that satisfies both the pH requirement (pH < 2.8) and the detector's physical limitations.

Table 1: Mobile Phase Additive Selection Matrix

Additive / BufferTypical pH (0.1% v/v)UV Cutoff (nm)MS Compatible?Mechanism & Causality for 2,5-dimethyl-4-hexenoic acid
Phosphoric Acid ~2.0< 200No Optimal for UV. Drops pH well below the pKa, ensuring 100% protonation without causing baseline drift at 205 nm[1].
Methanesulfonic Acid (MSA) ~2.0195No Stronger alternative to TFA for low-UV detection. Excellent buffering capacity without ion-pairing suppression[3].
Formic Acid ~2.7210Yes Optimal for LC-MS. Volatile. Provides sufficient protonation for reproducible retention while allowing negative-ion ESI[4].
Trifluoroacetic Acid (TFA) ~2.0210Yes (Caution) Strong protonation, but the ion-pair is strong enough to survive into the gas phase, severely suppressing MS sensitivity[3].
Acetic Acid ~3.0230Yes Not Recommended. The high UV cutoff blinds the detector at the required wavelengths, and the pH is too close to the analyte's pKa[3].

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing split peaks or severe peak tailing for 2,5-dimethyl-4-hexenoic acid? Cause: This is a classic symptom of partial ionization. According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the analyte's pKa (~4.8), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[2]. Because the neutral form is highly hydrophobic and the anionic form is highly polar, they travel through the C18 stationary phase at different velocities, causing the peak to split or smear. Solution: Lower the mobile phase pH to at least 2 units below the pKa (Target pH < 2.8)[2]. This forces >99% of the molecules into the neutral, protonated state, yielding a single, sharp chromatographic peak.

Q2: My UV baseline is drifting significantly during gradient elution. How can I stabilize it? Cause: Baseline drift at low wavelengths (< 210 nm) is caused by the changing absorbance profile of the mobile phase as the ratio of organic to aqueous solvent increases[5]. If you are using methanol (UV cutoff 205 nm) or an additive like formic acid (UV cutoff 210 nm), their background absorbance will fluctuate wildly during the gradient program. Solution: Switch your organic modifier to HPLC-grade Acetonitrile, which has a superior UV cutoff of 190 nm[5]. If using UV detection, replace formic acid with 0.1% Phosphoric Acid or Methanesulfonic Acid (MSA), both of which are highly transparent below 200 nm[3].

Q3: When transferring my method from LC-UV to LC-MS, my sensitivity drops drastically and retention times shift. Why? Cause: If you transferred a UV method using phosphoric acid directly to MS, the non-volatile salts will precipitate in the source, causing signal loss and hardware damage[1]. If you switched to pure water/acetonitrile to maximize negative-ion electrospray (ESI-) response, the lack of an acidic buffer causes the retention time of the carboxylic acid to become highly irreproducible[4]. Solution: Use 1 mM to 0.1% Formic Acid. While a pure water/acetonitrile mobile phase might theoretically yield the highest ESI- response, a small amount of formic acid is mechanistically required to maintain reproducible retention times on the column. This represents a necessary, field-proven compromise between chromatographic stability and MS sensitivity[4].

Part 4: Self-Validating Experimental Protocols

Protocol: Mobile Phase Optimization for LC-UV Analysis

Objective: Establish a robust, high-sensitivity RP-HPLC method for 2,5-dimethyl-4-hexenoic acid using optical detection.

Step 1: Aqueous Phase Formulation (Solvent A)

  • Action: Prepare 0.1% (v/v) Phosphoric acid in 18 MΩ ultrapure water.

  • Causality: Phosphoric acid drops the pH to ~2.1. This is >2 units below the analyte's pKa, fully suppressing the ionization of the carboxylic acid group. This maximizes hydrophobic interaction with the C18 stationary phase and ensures a sharp, symmetrical peak without contributing to background UV noise[1],[2].

Step 2: Organic Phase Selection (Solvent B)

  • Action: Use 100% HPLC-grade Acetonitrile.

  • Causality: Acetonitrile has a UV cutoff of 190 nm, compared to Methanol's 205 nm. Because 2,5-dimethyl-4-hexenoic acid lacks a strong chromophore and must be detected at ~205 nm, acetonitrile prevents background absorbance interference and baseline drift during gradient elution[5].

Step 3: Column Equilibration & System Suitability

  • Action: Purge the system and equilibrate a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) with 5% Solvent B for 10 column volumes.

  • Causality: Proper equilibration ensures the stationary phase is fully wetted and the local pH environment within the silica pores is stabilized at pH 2.1. This prevents retention time drift on the first few injections, creating a self-validating baseline.

Step 4: Gradient Execution

  • Action: Run a linear gradient from 5% B to 70% B over 15 minutes. Monitor the DAD/UV detector at 205 nm.

  • Causality: The aliphatic chain of 2,5-dimethyl-4-hexenoic acid makes it moderately hydrophobic. A linear gradient ensures the compound is swept from the column efficiently while resolving it from any potential polar synthesis impurities or degradation products.

References

  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound... - PubMed. Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available at: [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? - ResearchGate. Available at:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. Available at:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Quantification Methods for 2,5-dimethyl-4-hexenoic Acid

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, comparative analysis of High-Perform...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 2,5-dimethyl-4-hexenoic acid, a representative unsaturated carboxylic acid. While specific literature on this exact analyte is sparse, this guide synthesizes established principles for analogous molecules and adheres to the most current regulatory standards, notably the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

We will dissect a proposed HPLC-UV method, detailing the "why" behind each validation parameter. Furthermore, we will objectively compare this approach with two powerful alternatives: Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the data and rationale necessary to select the optimal method for your research or development needs.

Part 1: Core Principles of HPLC-UV Method Development for 2,5-dimethyl-4-hexenoic Acid

The accurate quantification of 2,5-dimethyl-4-hexenoic acid by HPLC hinges on leveraging its chemical structure. As a carboxylic acid, its polarity is pH-dependent. The presence of a carbon-carbon double bond provides a chromophore, enabling ultraviolet (UV) detection.

The Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the workhorse of reversed-phase HPLC and is the logical first choice. It separates molecules based on hydrophobicity.

  • Acidified Mobile Phase: To ensure consistent retention and good peak shape for a carboxylic acid, the mobile phase must be acidified (e.g., with phosphoric or formic acid). At a pH well below the analyte's pKa (~4-5), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and allowing for optimal interaction with the nonpolar C18 stationary phase.

  • UV Detection: The carbon-carbon double bond in 2,5-dimethyl-4-hexenoic acid will absorb UV light at low wavelengths, typically around 205-215 nm. While this allows for direct detection, this region is also prone to interference from other components and mobile phase absorbance.[5][6] For higher sensitivity and specificity, pre-column derivatization to attach a strong chromophore can be considered, though it adds a step to the sample preparation process.[7][8]

Proposed Initial HPLC-UV Method Parameters

Below are starting conditions for method development. Optimization will be necessary.

ParameterRecommended Starting PointRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately nonpolar analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.[5]
Mobile Phase B AcetonitrileCommon organic modifier for eluting analytes from a C18 column.
Gradient 30% B to 90% B over 15 minA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Detection UV at 210 nmWavelength for detecting the C=C double bond chromophore.
Injection Vol. 10 µLA typical starting injection volume.
Experimental Workflow: HPLC-UV Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_inj Inject sample onto C18 Column prep3->hplc_inj hplc_sep Gradient Elution with Acidified Mobile Phase hplc_inj->hplc_sep hplc_det UV Detection at 210 nm hplc_sep->hplc_det data_int Integrate Peak Area hplc_det->data_int data_quant Quantify against Calibration Curve data_int->data_quant

Caption: HPLC-UV Experimental Workflow.

Part 2: A Self-Validating System: Adhering to ICH Q2(R2)

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[4][9] The following details the validation parameters that must be assessed, grounded in the latest ICH Q2(R2) and FDA guidelines.[1][10][11] This process ensures the trustworthiness of the results generated by the HPLC method.

Validation Protocol and Acceptance Criteria
Validation ParameterPurpose (The "Why")Experimental ApproachAcceptance Criteria (Typical)
System Suitability To verify that the chromatography system is performing adequately for the analysis.Inject the standard solution five or six times at the beginning of the validation run.RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradants.Analyze blank matrix, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be free of co-elution from other components. Peak purity should pass if using a PDA detector.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and the detector response over a defined range.[12]Prepare at least five concentrations of the analyte spanning 80-120% of the expected working concentration.Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significantly different from zero.
Accuracy To demonstrate the closeness of the measured value to the true value.[11]Analyze a minimum of nine determinations over at least three concentration levels (e.g., 3 reps at 80%, 100%, 120%). Use a spiked placebo or a certified reference material.Mean recovery should be within 98.0% to 102.0%.
Precision To demonstrate the closeness of agreement among a series of measurements from the same homogeneous sample.Repeatability (Intra-assay): 6 replicate preparations at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Based on Signal-to-Noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]Based on Signal-to-Noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2%).System suitability parameters should still be met. The change in results should not be significant.
The Logical Flow of HPLC Method Validation

Start Method Development Complete Protocol Write & Approve Validation Protocol Start->Protocol SST System Suitability Testing Protocol->SST Specificity Specificity / Forced Degradation SST->Specificity If Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report start What is the primary analytical goal? sensitivity_q Is trace-level sensitivity (pg/mL - ng/mL) required? start->sensitivity_q Quantification volatility_q Is the analyte naturally volatile or easily derivatized to be volatile? start->volatility_q Impurity Profiling matrix_q Is the sample matrix complex (e.g., plasma, tissue)? sensitivity_q->matrix_q No lcms LC-MS is the preferred method sensitivity_q->lcms Yes matrix_q->lcms Yes hplcuv HPLC-UV is a suitable and cost-effective method matrix_q->hplcuv No volatility_q->hplcuv No gcfid Consider GC-FID volatility_q->gcfid Yes

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 2
4-Hexenoic acid, 2,5-dimethyl-
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